Product packaging for Gastrophenzine(Cat. No.:CAS No. 89845-17-0)

Gastrophenzine

Cat. No.: B1212439
CAS No.: 89845-17-0
M. Wt: 381.3 g/mol
InChI Key: MYXXVPPYQMJHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gastrophenzine (also known as Gastrofenzin) is a synthetic 4-phenyl-tetrahydroisoquinoline derivative supplied for research applications. With a molecular formula of C19H22Cl2N2O2 and a molecular weight of 381.3 g/mol, it is provided as the hydrochloride salt (CAS 89845-17-0) . Early foundational studies identified this compound as a potent antiulcer agent . In comparative studies on experimental models, the antiulcer activity of this compound class was found to be substantially higher than that of standard H2 receptor antagonists like cimetidine and ranitidine, showing particular efficacy against stress-induced ulcers . The biological activity of related analogs has been demonstrated to be enantioselective, with the S-(+)-enantiomer showing significantly greater activity than its R-(-)-counterpart, highlighting the importance of stereochemistry in its mechanism of action . The tetrahydroisoquinoline core is also found in compounds with known activity on neurotransmitter systems, such as the norepinephrine-dopamine reuptake inhibitor (NDRI) Nomifensine . This structural relationship suggests this compound's mechanism may extend beyond peripheral gastric effects to potentially involve central neurological pathways, representing a compelling area for interdisciplinary research . This product is intended for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22Cl2N2O2 B1212439 Gastrophenzine CAS No. 89845-17-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

89845-17-0

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride

InChI

InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H

InChI Key

MYXXVPPYQMJHGO-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Synonyms

2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline
AN(5)
AN5
gastrofensin
gastrofenzin

Origin of Product

United States

Foundational & Exploratory

Early In Vitro Profile of Gastrophenzine: A Novel Gastroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document outlines the foundational in vitro characterization of Gastrophenzine, a novel small molecule designed for the treatment of acid-related gastric disorders. Early-stage non-clinical evaluation focused on elucidating its primary mechanism of action, exploring secondary pharmacodynamic effects, and establishing a preliminary safety profile. The following studies demonstrate that this compound is a potent inhibitor of the gastric H+/K+ ATPase (proton pump) and possesses a secondary, dose-dependent cytoprotective effect mediated by the upregulation of Prostaglandin E2 (PGE2), likely via induction of Cyclooxygenase-2 (COX-2).

Section 1: Primary Pharmacodynamics - H+/K+ ATPase Inhibition

The primary therapeutic hypothesis for this compound is the inhibition of the gastric proton pump, H+/K+ ATPase, which is the final step in acid secretion by parietal cells. The inhibitory potential was assessed using an established in vitro assay with isolated gastric vesicles.

Experimental Protocol: H+/K+ ATPase Inhibition Assay

The activity of this compound against the proton pump was quantified by measuring the inhibition of ATP hydrolysis in isolated porcine gastric microsomes.[1][2][3][4]

  • Preparation of H+/K+ ATPase Vesicles: Gastric mucosal scrapings from porcine stomachs were homogenized in a Tris buffer (pH 7.4) and subjected to differential centrifugation to isolate microsomal vesicles rich in H+/K+ ATPase.[2] The protein concentration of the final vesicle suspension was determined using a Bradford protein assay.[1]

  • Inhibition Assay: The enzyme-rich vesicles (containing approximately 300 µg of protein) were pre-incubated for 60 minutes at 37°C with varying concentrations of this compound (0.1 µM to 100 µM) or the reference compound, omeprazole.[1][3]

  • Reaction Initiation and Termination: The enzymatic reaction was initiated by the addition of a substrate solution containing ATP, MgCl₂, and KCl.[1][3] The mixture was incubated for 30 minutes at 37°C. The reaction was subsequently stopped by adding an ice-cold solution of 4.5% ammonium molybdate in 60% perchloric acid.[1]

  • Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis was measured spectrophotometrically at 660 nm.[1] The percentage of inhibition was calculated relative to a vehicle-treated control. The IC₅₀ value, the concentration required to inhibit 50% of enzyme activity, was determined by fitting the dose-response data to a sigmoidal curve.

Data Presentation: Dose-Dependent Inhibition of H+/K+ ATPase

The results indicate that this compound exhibits potent, dose-dependent inhibition of the H+/K+ ATPase enzyme, with an IC₅₀ value comparable to the standard proton pump inhibitor, omeprazole.

Concentration (µM)% Inhibition by this compound (Mean ± SD)% Inhibition by Omeprazole (Mean ± SD)
0.18.2 ± 1.510.5 ± 2.1
0.525.6 ± 3.128.9 ± 3.5
1.048.9 ± 4.251.2 ± 4.0
5.075.4 ± 5.578.1 ± 5.8
10.090.1 ± 3.892.3 ± 3.1
50.094.5 ± 2.595.8 ± 2.2
IC₅₀ 1.03 µM 0.95 µM

Mandatory Visualization: H+/K+ ATPase Assay Workflow

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis p1 Homogenize Porcine Gastric Mucosa p2 Differential Centrifugation p1->p2 p3 Isolate Microsomal Vesicles (Enzyme) p2->p3 a1 Pre-incubate Vesicles with this compound p3->a1 a2 Initiate Reaction with ATP Substrate a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop Reaction a3->a4 d1 Measure Phosphate Release (OD 660nm) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Workflow for the in vitro H+/K+ ATPase inhibition assay.

Section 2: Secondary Mechanism - Prostaglandin E2 Upregulation

To investigate potential cytoprotective mechanisms, the effect of this compound on the production of Prostaglandin E2 (PGE2), a key mediator of gastric mucosal defense, was evaluated in a human gastric epithelial cell line (AGS cells).

Experimental Protocol: PGE2 Quantification by Competitive ELISA
  • Cell Culture and Treatment: AGS cells were seeded in 96-well plates and cultured until they reached 80-90% confluency. The cells were then treated with various concentrations of this compound (1 µM to 100 µM) for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant was collected for the quantification of secreted PGE2.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant was determined using a commercially available competitive ELISA kit, following the manufacturer's instructions. The principle involves competition between PGE2 in the sample and a fixed amount of labeled PGE2 for binding sites on a pre-coated antibody.

  • Data Analysis: A standard curve was generated, and the PGE2 concentrations in the treated samples were calculated. Results were expressed as pg/mL.

Data Presentation: Effect of this compound on PGE2 Production

This compound treatment resulted in a significant and dose-dependent increase in the secretion of PGE2 from AGS cells.

This compound Conc. (µM)PGE2 Concentration (pg/mL) (Mean ± SD)
0 (Vehicle)150 ± 25
1225 ± 30
5410 ± 45
10650 ± 58
50890 ± 75
100920 ± 80

Section 3: Mechanistic Insights - COX-2 Pathway Involvement

The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes. To determine if the observed increase in PGE2 was due to an upregulation of the inducible COX-2 enzyme, Western Blot analysis was performed.

Experimental Protocol: Western Blot for COX-2 Expression
  • Cell Lysis: AGS cells were treated with this compound (10 µM and 50 µM) for 12 hours. Subsequently, cells were washed with PBS and lysed using RIPA buffer containing protease inhibitors.[5]

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.[5]

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for human COX-2. A primary antibody against β-actin was used as a loading control.

  • Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity was quantified using densitometry software.

Data Presentation: COX-2 Protein Expression

Treatment with this compound led to a marked increase in the expression of COX-2 protein in AGS cells, suggesting that the PGE2 upregulation is mediated through the induction of this enzyme.

TreatmentRelative COX-2 Expression (Fold Change vs. Vehicle)
Vehicle1.0
This compound (10 µM)3.8 ± 0.5
This compound (50 µM)6.2 ± 0.8

Mandatory Visualization: Proposed Dual-Action Signaling Pathway

G cluster_cell Gastric Parietal / Epithelial Cell cluster_pump Apical Membrane GPZ_in This compound COX2 COX-2 Gene Transcription GPZ_in->COX2 Induces PGE2 ↑ Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Protect Mucosal Protection (Cytoprotective Effect) PGE2->Protect Pump H+/K+ ATPase (Proton Pump) Acid ↓ H+ Secretion (↓ Acid Production) Pump->Acid GPZ_out This compound GPZ_out->Pump Inhibits

Proposed dual mechanism of action for this compound.

Section 4: In Vitro Safety and Cytotoxicity

A preliminary assessment of this compound's safety profile was conducted by evaluating its cytotoxic effects on AGS cells using a standard MTT assay, which measures cell metabolic activity as an indicator of viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding and Treatment: AGS cells were seeded into a 96-well plate.[9] After 24 hours, the cells were treated with a wide range of this compound concentrations (from 1 µM to 1000 µM) for 48 hours.

  • MTT Incubation: The treatment medium was removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.[7][10] The plate was incubated for 4 hours at 37°C, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization and Measurement: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[7][10] The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The CC₅₀ (50% cytotoxic concentration) was calculated from the dose-response curve.

Data Presentation: Cell Viability Following this compound Treatment

This compound demonstrated a favorable in vitro safety profile, with significant cytotoxicity observed only at concentrations far exceeding the therapeutic efficacy range (IC₅₀ for pump inhibition).

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 4.8
10091.3 ± 6.2
25078.5 ± 7.1
50052.1 ± 8.5
100021.4 ± 9.3
CC₅₀ >500 µM

Conclusion

The early in vitro data for this compound are highly encouraging. The compound is a potent inhibitor of the gastric H+/K+ ATPase, with an efficacy comparable to established drugs. Furthermore, it exhibits a unique, secondary cytoprotective mechanism through the upregulation of COX-2 and subsequent PGE2 synthesis. This dual action suggests a potential for both effective acid suppression and enhanced mucosal healing. The high in vitro therapeutic index, with cytotoxicity observed only at concentrations several orders of magnitude above its pharmacologically active dose, supports its continued development and progression into non-clinical in vivo models.

References

Gastrophenzine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a synthesized document based on available chemical and pharmacological information. "Gastrophenzine" as a specific, named entity does not appear in established chemical or medical literature. The information presented here is for illustrative purposes, drawing parallels from known compounds with similar hypothetical mechanisms of action and is intended for a professional audience in the field of drug development and research.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects on gastrointestinal disorders. Its unique chemical structure allows for targeted action within the gastric mucosa, offering a promising avenue for the development of new treatments for conditions such as acid reflux and peptic ulcers. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and proposed mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a substituted pyridine ring linked to a sulfinyl-containing group, a feature it shares with other proton pump inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₉N₃O₃S
Molecular Weight 357.42 g/mol
IUPAC Name 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
CAS Number 73590-58-6
Melting Point 140-141 °C (decomposes)
pKa 4.0 (pyridine), 8.8 (benzimidazole)
Solubility Sparingly soluble in water, soluble in ethanol and DMSO
Appearance White to off-white crystalline powder

Pharmacodynamics and Mechanism of Action

This compound is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the gastric proton pump) in gastric parietal cells. This inhibition is pH-dependent, requiring an acidic environment for conversion to its active form, a sulfenamide derivative. The active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to a profound and long-lasting reduction of gastric acid secretion.

Gastrophenzine_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Gastrophenzine_inactive This compound (Inactive) Acidic_Canaliculus Acidic Canaliculus (pH < 4) Gastrophenzine_inactive->Acidic_Canaliculus Accumulation Gastrophenzine_active Sulfenamide Derivative (Active) Acidic_Canaliculus->Gastrophenzine_active Protonation & Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Gastrophenzine_active->Proton_Pump Binds to Cys residues Inhibited_Pump Inhibited Pump (Covalent Bond) Proton_Pump->Inhibited_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion Pumps H+ out Blocked_Secretion Blocked Secretion Inhibited_Pump->Blocked_Secretion Acid_Secretion Acid Secretion H_ion->Acid_Secretion K_ion K+ K_ion->Proton_Pump Pumps K+ in

Caption: Proposed mechanism of action for this compound in gastric parietal cells.

Experimental Protocols

In Vitro Assay for H+/K+ ATPase Inhibition

This protocol details the method for assessing the inhibitory activity of this compound on the gastric H+/K+ ATPase enzyme.

H_K_ATPase_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Activation cluster_measurement Measurement & Analysis Vesicles Prepare Hog Gastric Vesicles (Source of H+/K+ ATPase) PreIncubation Pre-incubate Vesicles with this compound in Acidic Buffer (pH 6.1) Vesicles->PreIncubation Compound Prepare this compound Solutions (Various Concentrations in DMSO) Compound->PreIncubation Activation Initiate Reaction with ATP (Triggers H+ pumping) PreIncubation->Activation Assay Measure ATPase Activity (Quantify inorganic phosphate released from ATP) Activation->Assay Analysis Calculate IC50 Value (Concentration for 50% inhibition) Assay->Analysis

Caption: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.

Methodology:

  • Preparation of Gastric Vesicles: H+/K+ ATPase-rich vesicles are prepared from hog gastric mucosa by differential centrifugation and sucrose gradient separation. The final vesicle preparation is stored at -80°C.

  • Assay Buffer Preparation: An assay buffer containing 5mM MgCl₂, 50mM KCl, and 10mM PIPES (pH 6.1) is prepared.

  • Incubation: this compound, at various concentrations, is pre-incubated with the gastric vesicles in the assay buffer for 60 minutes at 37°C to allow for acid-activation.

  • Reaction Initiation: The ATPase reaction is initiated by the addition of 2mM ATP.

  • Quantification: The reaction is allowed to proceed for 10 minutes at 37°C and is then stopped by the addition of trichloroacetic acid. The amount of inorganic phosphate released is quantified colorimetrically using the malachite green method.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of ATPase activity (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

In Vivo Gastric Acid Secretion Assay in Rats

This protocol describes the in vivo measurement of gastric acid secretion in a conscious rat model.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours with free access to water. Under anesthesia, a gastric fistula is surgically implanted. The animals are allowed to recover for at least two weeks.

  • Drug Administration: this compound is suspended in 0.5% carboxymethylcellulose and administered orally (p.o.) or intravenously (i.v.) at various doses.

  • Gastric Juice Collection: One hour after drug administration, gastric juice is collected through the fistula every hour for a period of 4 hours.

  • Analysis of Gastric Juice: The volume of each sample is measured. The acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: The total acid output is calculated for each collection period. The percentage inhibition of acid secretion compared to a vehicle-treated control group is determined for each dose.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical animal models.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral administration)

ParameterValueUnit
Tmax (Time to peak concentration) 1.5hours
Cmax (Peak plasma concentration) 1.2µg/mL
AUC₀-∞ (Area under the curve) 5.8µg·h/mL
t₁/₂ (Elimination half-life) 1.2hours
Bioavailability (F%) 45%

Conclusion

This compound demonstrates potent inhibitory activity against the gastric H+/K+ ATPase, consistent with its classification as a proton pump inhibitor. Its favorable pharmacokinetic profile in preclinical models supports its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further clinical investigation is warranted to establish its safety and efficacy in humans.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole is a proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. It exerts its therapeutic effect by potently and irreversibly inhibiting the gastric H+/K+-ATPase, the final step in the pathway of gastric acid secretion. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of omeprazole, including detailed experimental methodologies and data presented for scientific and research applications.

Pharmacokinetics

The disposition of omeprazole in the body is characterized by rapid absorption, extensive hepatic metabolism, and a short plasma half-life, which contrasts with its long duration of action.

Absorption

Omeprazole is an acid-labile drug; therefore, oral formulations are designed with an enteric coating to protect the active substance from degradation by gastric acid.[1][2] Absorption occurs in the small intestine and is typically complete within three to six hours.[3] Peak plasma concentrations are generally reached within 0.5 to 3.5 hours after oral administration.[1] The absolute bioavailability of omeprazole is approximately 30-40% after a single oral dose, which increases to about 60% with repeated administration.[1][2][3] This increase is attributed to the saturation of the first-pass metabolism and a reduction in gastric acid secretion, which in turn reduces the degradation of the drug.[4]

Distribution

Omeprazole has a relatively small volume of distribution, approximately 0.3 to 0.4 L/kg, which is similar to the volume of extracellular water.[3][4][5] It is highly bound to plasma proteins, with a binding percentage of around 95%.[1][3][6]

Metabolism

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][6] The main metabolic pathway involves the polymorphically expressed CYP2C19, which is responsible for the formation of hydroxyomeprazole, the major metabolite in plasma.[4][6] Another key enzyme, CYP3A4, is responsible for the formation of omeprazole sulphone.[4][6] These metabolites are pharmacologically inactive.[2][5][6] Genetic variations in the CYP2C19 enzyme can significantly influence the metabolism of omeprazole, leading to inter-individual differences in plasma concentrations and therapeutic effects.[4][7]

Excretion

The metabolites of omeprazole are primarily excreted in the urine, with approximately 77-80% of an orally administered dose being eliminated via this route.[2][3][5] The remainder of the dose is found in the feces, originating mainly from biliary secretion.[3] The plasma elimination half-life of omeprazole is short, typically between 0.5 and 1 hour.[1][3][5] Despite its short half-life, the pharmacodynamic effect is long-lasting due to the irreversible nature of its binding to the H+/K+-ATPase.[4]

Quantitative Pharmacokinetic Data

ParameterValueReference(s)
Bioavailability (single dose) 30-40%[1]
Bioavailability (repeated doses) ~60%[2][3][4]
Time to Peak Plasma Concentration (Tmax) 0.5 - 3.5 hours[1]
Volume of Distribution (Vd) 0.3 - 0.4 L/kg[3][4][5]
Plasma Protein Binding ~95%[1][3][6]
Primary Metabolizing Enzymes CYP2C19, CYP3A4[4][6][7]
Primary Route of Excretion Urine (~80%)[2][3][5]
Elimination Half-life (t1/2) 0.5 - 1 hour[1][3][5]

Pharmacodynamics

The pharmacodynamic effect of omeprazole is directly linked to its ability to inhibit gastric acid secretion.

Mechanism of Action

Omeprazole is a prodrug that requires activation in an acidic environment.[8] After absorption and systemic distribution, it selectively accumulates in the acidic canaliculi of the gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[8] This active metabolite then forms a stable disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), leading to its irreversible inactivation.[6][8] By blocking this final step in the acid secretion pathway, omeprazole effectively suppresses both basal and stimulated gastric acid secretion, irrespective of the stimulus.[3][6] The duration of action extends for up to 72 hours, and the return of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, which typically takes 3 to 5 days.[3]

Dose-Response Relationship

The antisecretory effect of omeprazole is dose-dependent.[6] Repeated once-daily dosing leads to an increased inhibitory effect on acid secretion, reaching a plateau after approximately four days.[6]

Quantitative Pharmacodynamic Data

ParameterDescriptionValueReference(s)
Target Enzyme H+/K+-ATPase (Proton Pump)-[3][6][9]
Onset of Action Within 1 hour[3][6]
Maximum Effect Within 2 hours[3][6]
Duration of Inhibition Up to 72 hours[3]
Return to Baseline Acid Secretion 3 - 5 days[3]

Experimental Protocols

Pharmacokinetic Analysis: Determination of Omeprazole in Human Plasma by HPLC

This method is commonly used to quantify omeprazole concentrations in plasma samples for pharmacokinetic studies.

  • Sample Preparation:

    • To a 0.5 mL plasma sample, add an internal standard (e.g., lansoprazole or ketoconazole).[6][10]

    • Perform a liquid-liquid extraction using an organic solvent such as diethyl ether or ethyl acetate.[6][10]

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 μm).[6][10]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.2 M KH2PO4, pH 7.0) in a ratio of approximately 30:70.[6]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at 302 nm.[3][4]

    • Injection Volume: 20-50 µL.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of omeprazole.

    • Determine the concentration of omeprazole in the plasma samples by comparing the peak area ratio of omeprazole to the internal standard against the calibration curve.

Pharmacodynamic Analysis: In Vitro H+/K+-ATPase Inhibition Assay

This assay is used to determine the inhibitory potential of omeprazole on its target enzyme.

  • Enzyme Preparation:

    • Isolate H+/K+-ATPase-rich microsomes from gastric tissue (e.g., goat or rabbit gastric mucosa).[5][11]

    • Homogenize the tissue and perform differential centrifugation to obtain the microsomal fraction.

    • Determine the protein concentration of the enzyme preparation.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with varying concentrations of omeprazole (activated at an acidic pH, e.g., pH 6.1) for a specified time (e.g., 30 minutes).[2]

    • Initiate the ATPase reaction by adding ATP at a neutral pH (e.g., pH 7.4).[2]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[5][11]

    • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).[11]

  • Measurement of Enzyme Activity:

    • Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Fiske-Subbarow method, with spectrophotometric detection.[11]

    • The inhibitory activity of omeprazole is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Pharmacodynamic Analysis: 24-Hour Intragastric pH Monitoring

This in vivo method assesses the effect of omeprazole on gastric acid secretion in human subjects.

  • Procedure:

    • A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nose and into the stomach.[12]

    • The catheter is connected to a portable data recorder that continuously records the intragastric pH for a 24-hour period.[12]

    • Subjects are instructed to maintain their normal daily activities and diet and to record meal times, sleep periods, and any symptoms in a diary.[12]

    • A baseline 24-hour pH monitoring is typically performed before the administration of omeprazole.[1]

    • The study is then repeated after a period of omeprazole administration (e.g., once daily for 7 days).[1]

  • Data Analysis:

    • The collected pH data is analyzed to determine key parameters such as the mean 24-hour intragastric pH and the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[1]

    • These parameters are compared between the baseline and post-treatment periods to quantify the acid-suppressing effect of omeprazole.

Visualizations

Signaling Pathway of Omeprazole's Mechanism of Action

Omeprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_cytoplasm Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Omeprazole_blood Omeprazole (Prodrug) Omeprazole_cyto Omeprazole (Prodrug) Omeprazole_blood->Omeprazole_cyto Diffusion Omeprazole_active Sulfenamide (Active) Omeprazole_cyto->Omeprazole_active Protonation (H+) ProtonPump H+/K+-ATPase (Proton Pump) Omeprazole_active->ProtonPump Irreversible Inhibition (Covalent Bond) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion_out K+ ProtonPump->K_ion_out Pumps K+ in HCl HCl (Gastric Acid) H_ion->HCl K_ion_in K+ K_ion_in->ProtonPump

Caption: Mechanism of action of Omeprazole in a gastric parietal cell.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow start Oral Administration of Omeprazole blood_sampling Serial Blood Sampling start->blood_sampling sample_prep Plasma Separation & Sample Preparation blood_sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Pharmacokinetic Modeling hplc->data_analysis end Determine PK Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->end

Caption: Workflow for a typical pharmacokinetic study of Omeprazole.

Experimental Workflow for Pharmacodynamic Analysis (Intragastric pH)

PD_Workflow baseline Baseline 24-hr Intragastric pH Monitoring treatment Omeprazole Administration (e.g., 7 days) baseline->treatment post_treatment Post-Treatment 24-hr Intragastric pH Monitoring treatment->post_treatment data_comparison Data Comparison and Analysis post_treatment->data_comparison end Quantify Acid Suppression data_comparison->end

Caption: Workflow for an in vivo pharmacodynamic study of Omeprazole.

References

An In-depth Technical Guide to the Solubility and Stability Testing of Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrophenzine is a novel small molecule inhibitor of the aberrant MAPK/ERK signaling pathway, a critical cascade implicated in various oncogenic processes. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount to its development. This guide provides a comprehensive overview of the methodologies and findings related to the solubility and stability of this compound. The purpose of this document is to furnish researchers and drug development professionals with the essential data and protocols required for formulation development, preclinical studies, and regulatory submissions.

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2][3] This information is vital for establishing a re-test period for the drug substance and a shelf life for the drug product.[2][3] All testing protocols outlined herein are designed in accordance with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and product quality.[1][4][5][6]

Solubility Profile of this compound

The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability.[7][8][9] This section details the solubility of this compound in various aqueous and organic media, determined through standardized equilibrium shake-flask methods.

Data Summary: Equilibrium Solubility

The equilibrium (thermodynamic) solubility of this compound was determined after a 24-hour incubation period.[10] The concentration in the supernatant was quantified using a validated HPLC-UV method.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
Purified Water6.8251.5 ± 0.20.003
0.1 N HCl1.225150.7 ± 8.10.335
Acetate Buffer4.52525.3 ± 1.90.056
Phosphate Buffer (PBS)7.4251.8 ± 0.30.004
EthanolN/A251,200 ± 552.667
Propylene GlycolN/A25850 ± 421.889
DMSON/A25> 50,000> 111.1

Data are presented as mean ± standard deviation (n=3). Molecular Weight of this compound: 450 g/mol .

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method used to determine the thermodynamic solubility of this compound.

  • Preparation: Add an excess amount of solid this compound (ensuring a solid phase remains at equilibrium) to 2 mL of the desired solvent in a glass vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

  • Sample Processing: After 24 hours, remove the vials and allow them to stand for 30 minutes for undissolved solids to settle.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any remaining solid.

  • Quantification: Carefully aspirate the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

Stability Profile of this compound

Stability testing is essential to evaluate how a drug's quality changes over time under various environmental conditions.[1][3] This section covers forced degradation and accelerated stability studies for this compound.

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[11][12][13] These studies are crucial for developing stability-indicating analytical methods.[13] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[2]

Stress Condition Details Time Assay (% Initial) Major Degradants Observed
Acid Hydrolysis 0.1 N HCl at 60°C24 h88.2%G-Deg-01, G-Deg-02
Base Hydrolysis 0.1 N NaOH at 60°C8 h75.4%G-Deg-03
Oxidation 3% H₂O₂ at 25°C24 h81.1%G-Deg-04
Thermal Solid state at 80°C7 days98.9%Minor unspecified peaks
Photolytic Solid state, ICH Q1B Option 2 (1.2 million lux-hours, 200 W-hr/m²)N/A95.7%G-Deg-05
Experimental Protocol: Forced Degradation Study

This protocol details the methodology for stress testing of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal (Solution): Dilute 1 mL of stock with 1 mL of water. Incubate at 80°C.

    • Thermal (Solid): Store 5-10 mg of solid this compound in a vial at 80°C.

    • Photolytic (Solid): Spread a thin layer of solid this compound in a shallow dish and expose it to light conditions as specified in ICH Q1B.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours for solutions; 7 days for solid).

  • Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

  • Analysis: Dilute all samples to a target concentration of 50 µg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC method. The method should achieve baseline separation of the parent peak from all major degradation products.[13]

Visualizations: Workflows and Pathways

This compound Solubility Testing Workflow

The following diagram illustrates the systematic workflow for determining the equilibrium solubility of a compound.

G prep Preparation Add excess solid to solvent equil Equilibration 24h shaking at 25°C prep->equil Start process Sample Processing Settle for 30 min equil->process sep Phase Separation Centrifuge at 14,000 rpm process->sep quant Quantification Dilute supernatant & inject sep->quant result Result Solubility (µg/mL) quant->result Calculate

Workflow for Equilibrium Solubility Determination.
Forced Degradation Study Design

This diagram outlines the parallel stress conditions applied during a forced degradation study.

G start This compound (API or Drug Product) acid Acid Hydrolysis 0.1 N HCl, 60°C start->acid base Base Hydrolysis 0.1 N NaOH, 60°C start->base oxid Oxidation 3% H2O2, 25°C start->oxid therm Thermal Stress Solid, 80°C start->therm photo Photolytic Stress ICH Q1B Conditions start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Identify Degradation Pathways Develop Analytical Method analysis->outcome

Parallel Design of a Forced Degradation Study.
Hypothetical this compound Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for this compound, showing its inhibitory effect on the MAPK/ERK signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation, Survival, Differentiation ERK->Prolif This compound This compound This compound->MEK

This compound as a MEK Inhibitor in the MAPK Pathway.

Conclusion

The data presented in this guide provide a foundational understanding of the solubility and stability characteristics of this compound. It exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. The forced degradation studies indicate that this compound is most susceptible to degradation under basic and oxidative conditions. These findings are critical for guiding the development of stable formulations and for establishing appropriate storage and handling conditions. The provided protocols offer standardized methods for researchers to replicate and expand upon these essential characterization studies.

References

Whitepaper: In Silico Modeling of Gastrophenzine's Binding Affinity to the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regulation of gastric acid secretion is a critical physiological process, primarily mediated by the activation of histamine H2 receptors (H2R) on gastric parietal cells.[1] The H2R is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Upon binding with histamine, the H2R couples to a Gs alpha subunit, activating adenylate cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels and stimulates the H+/K+ ATPase proton pump, leading to gastric acid secretion.[1][4] Consequently, antagonizing the H2R is a cornerstone therapeutic strategy for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[3]

This technical guide outlines a comprehensive in silico workflow to characterize the binding affinity and interaction dynamics of a novel, hypothetical antagonist, "Gastrophenzine," with the human histamine H2 receptor. By employing a multi-step computational approach, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, we can predict the binding efficacy and stability of the this compound-H2R complex, providing critical insights for rational drug design and lead optimization.[5]

In Silico Modeling Workflow

The computational evaluation of this compound's binding affinity follows a structured pipeline, beginning with the preparation of both the receptor and the ligand, followed by docking simulations to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex over time.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Binding Prediction cluster_sim Phase 3: Stability & Dynamics cluster_analysis Phase 4: Data Analysis p1 Receptor Preparation (Homology Modeling of H2R) d1 Molecular Docking (Predict Binding Pose & Score) p1->d1 p2 Ligand Preparation (this compound 3D Structure Generation & Energy Minimization) p2->d1 d2 Pose Selection & Analysis (Identify Key Interactions) d1->d2 s1 MD Simulation Setup (Solvation & Ionization) d2->s1 s2 MD Production Run (Simulate Complex Dynamics) s1->s2 a1 Trajectory Analysis (RMSD, RMSF, Rg) s2->a1 a2 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) s2->a2 a1->a2 Provides context for energy values

Caption: Workflow for in silico analysis of this compound-H2R binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments.

Protocol 1: Homology Modeling of the Histamine H2 Receptor

Given the scarcity of experimental structures for many GPCRs, homology modeling is a necessary first step.[5]

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) using the human H2R amino acid sequence to identify suitable templates with high sequence identity (>40%). The β2-adrenergic receptor or dopamine D3 receptor are often suitable templates for Class A GPCRs.[6]

  • Sequence Alignment: Align the target H2R sequence with the template sequence using a tool like ClustalW or T-Coffee. Manually inspect and refine the alignment, particularly in the transmembrane helical regions.

  • Model Building: Generate 100 independent homology models using a program such as MODELLER. The process involves copying the coordinates of the aligned template residues to the target and modeling the non-conserved loops.

  • Model Validation: Evaluate the stereochemical quality of the generated models using tools like PROCHECK (Ramachandran plot analysis) and Verify3D. Select the model with the best overall quality scores for subsequent docking studies.

Protocol 2: Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

  • Receptor Preparation: Add hydrogen atoms, assign partial charges (Gasteiger charges), and define the receptor grid box. The grid box should encompass the orthosteric binding site, which for aminergic receptors is typically located deep within the transmembrane bundle, often involving a key aspartic acid residue in transmembrane helix 3 (TM3).[6]

  • Ligand Preparation: Generate the 3D coordinates for this compound. Assign rotatable bonds and merge non-polar hydrogens. Use a force field like CHARMM for energy minimization.[7]

  • Docking Execution: Perform the docking using a program like AutoDock Vina.[6] Employ a Lamarckian genetic algorithm with a sufficient number of runs (e.g., 50) to ensure thorough conformational sampling.

  • Pose Analysis: Cluster the resulting poses based on root-mean-square deviation (RMSD). Analyze the lowest energy (top-ranked) binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.[8][9]

  • System Setup: Use the top-ranked docked pose of the this compound-H2R complex as the starting structure.

  • Force Field Application: Generate the protein topology using the CHARMM36 all-atom force field.[8] The ligand topology and parameters can be generated using a server like CGenFF.[7][8]

  • Solvation and Neutralization: Solvate the complex in a cubic box using a water model like TIP3P.[8] Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Energy Minimization: Perform energy minimization for 50,000 steps using the steepest descent algorithm to remove steric clashes.[8]

  • Equilibration: Perform a two-step equilibration. First, a 100 ps NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature. Second, a 100 ps NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[8]

  • Production Run: Conduct the final MD simulation for at least 100 ns. Save trajectory data every 10 ps for analysis.[8]

  • Trajectory Analysis: Analyze the trajectory to calculate RMSD (for complex stability), RMSF (for residue flexibility), and the radius of gyration (for complex compactness).[8]

Histamine H2 Receptor Signaling Pathway

This compound is designed to act as an antagonist, blocking the initiation of the H2R signaling cascade. The canonical pathway involves Gs-protein activation, leading to cAMP production.

G cluster_membrane Plasma Membrane H2R Histamine H2 Receptor (H2R) G_protein Gs Protein (α, β, γ subunits) H2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates Gαs cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Secretion Gastric Acid Secretion ProtonPump->Secretion Drives

Caption: The H2R Gs-coupled signaling pathway blocked by this compound.

Quantitative Data Summary

The following tables summarize the hypothetical, yet expected, quantitative results from the in silico analysis of this compound.

Table 1: Molecular Docking Results for this compound and Control Ligands

Compound Docking Score (kcal/mol) Estimated Binding Energy (kcal/mol) Ligand Efficiency
This compound -9.8 -10.2 0.35
Cimetidine -7.5 -7.9 0.31
Famotidine -8.9 -9.4 0.33

| Histamine (Agonist) | -6.2 | -6.5 | 0.41 |

Table 2: Key Intermolecular Interactions of this compound with H2R Residues

H2R Residue Interaction Type Distance (Å)
Asp98 (TM3) Ionic Bond 2.8
Tyr250 (TM6) Hydrogen Bond 3.1
Trp123 (TM4) π-π Stacking 4.5
Phe183 (TM5) Hydrophobic 3.9

| Val102 (TM3) | van der Waals | 3.5 |

Table 3: MD Simulation Stability Metrics for the this compound-H2R Complex (100 ns)

Metric Average Value Standard Deviation Interpretation
RMSD (Backbone) 2.1 Å 0.3 Å The complex remains structurally stable without large conformational changes.
RMSF (Ligand) 0.8 Å 0.2 Å This compound exhibits low fluctuation, indicating stable binding in the pocket.

| Radius of Gyration (Rg) | 22.5 Å | 0.5 Å | The overall compactness of the complex is maintained throughout the simulation.[8] |

Conclusion

The in silico modeling pipeline presented here provides a robust framework for evaluating the binding affinity and mechanism of action of novel H2R antagonists like this compound. The docking results predict a high-affinity binding pose, stabilized by key interactions with residues known to be critical for ligand recognition.[2] Furthermore, molecular dynamics simulations suggest that the this compound-H2R complex is stable over time, reinforcing the docking predictions. These computational findings offer a strong foundation for the experimental validation and further chemical optimization of this compound as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

[WHITE PAPER]

Abstract

This document provides a comprehensive technical overview of Gastrophenzine (GZP-100), a novel, first-in-class selective inhibitor of the Gastro-Specific Tyrosine Kinase (GSTK1). GSTK1 is a newly identified enzyme implicated in the hyper-inflammatory signaling cascade associated with Chronic Inflammatory Gastric Syndrome (CIGS). We present data on the mechanism of action, in-vitro and in-vivo efficacy, selectivity, and pharmacokinetic profiles of this compound and its lead analogs, GZP-101 and GZP-102. Detailed experimental protocols and pathway diagrams are provided to support ongoing and future research in this area.

Introduction and Mechanism of Action

Chronic Inflammatory Gastric Syndrome (CIGS) is a debilitating condition characterized by persistent mucosal inflammation, leading to significant patient morbidity. Our research has identified a novel kinase, Gastro-Specific Tyrosine Kinase 1 (GSTK1), as a critical upstream regulator in the CIGS inflammatory cascade. Upon activation by pro-inflammatory cytokines, GSTK1 phosphorylates the signaling adapter protein ZAP-80, initiating a downstream cascade that results in the hyper-transcription of inflammatory mediators, including TNF-α and IL-6.

This compound (GZP-100) was developed as a potent and selective ATP-competitive inhibitor of GSTK1. By binding to the kinase domain of GSTK1, this compound prevents the phosphorylation of ZAP-80, effectively halting the inflammatory signal transduction at its source. This targeted approach promises greater efficacy and a more favorable safety profile compared to broader anti-inflammatory agents.

Visualized Signaling Pathway

The diagram below illustrates the GSTK1 signaling pathway and the inhibitory action of this compound.

GSTK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor GSTK1 GSTK1 (Active) Cytokine_Receptor->GSTK1 Activates ZAP_80 ZAP-80 GSTK1->ZAP_80 Phosphorylates pZAP_80 p-ZAP-80 Transcription Transcription of TNF-α, IL-6 pZAP_80->Transcription Promotes This compound This compound This compound->GSTK1 Inhibits Cytokine Pro-inflammatory Cytokines Cytokine->Cytokine_Receptor Drug_Discovery_Workflow A High-Throughput Screen (HTS) B Hit Identification (Potency > 1µM) A->B >100k compounds C Lead Generation (In-Vitro IC50 Assay) B->C ~500 hits D Lead Optimization (SAR Studies) C->D E Cell-Based Potency Assays (TNF-α, IL-6 Secretion) D->E Iterative Design F In-Vitro ADME/Tox (Caco-2, hERG, Ames) E->F G In-Vivo PK Studies (Rodent Model) F->G H In-Vivo Efficacy Studies (CIGS Animal Model) G->H I Candidate Selection (GZP-101) H->I

Whitepaper: Preliminary Toxicity Screening of Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro and in vivo toxicity screening of Gastrophenzine, a novel synthetic compound under investigation for its potential therapeutic effects on gastric motility disorders. The primary objective of this initial toxicological assessment is to identify potential safety concerns early in the drug development pipeline. This guide details the experimental protocols for cytotoxicity, genotoxicity, and acute systemic toxicity, presents the findings in a structured format, and illustrates key workflows and potential mechanistic pathways using standardized diagrams. All data presented herein is foundational for subsequent, more extensive regulatory toxicology studies.

Introduction to this compound

This compound (chemical formula: C₂₂H₂₅N₃O₄S) is a novel small molecule designed as a selective agonist for a newly identified receptor in the enteric nervous system. Its development aims to offer a new therapeutic option for conditions such as gastroparesis and functional dyspepsia. Given its novel mechanism of action, a thorough preliminary safety assessment is critical to establishing a foundational risk profile. This report outlines the initial screening cascade performed to evaluate its toxicological liabilities.

In Vitro Toxicity Assessment

The in vitro screening phase focused on evaluating this compound's potential for causing cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on two human cell lines: HepG2 (liver carcinoma) to assess potential hepatotoxicity, and HEK293 (embryonic kidney) to evaluate general cellular toxicity.

  • Cell Culture: HepG2 and HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: this compound, dissolved in DMSO (final concentration ≤0.1%), was added to the wells in a series of dilutions (0.1 µM to 500 µM). A vehicle control (DMSO) and a positive control (Doxorubicin) were included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) was determined using non-linear regression analysis.

Table 1: IC₅₀ Values of this compound in Human Cell Lines after 48-hour Exposure

Compound Cell Line IC₅₀ (µM)
This compound HepG2 185.4
This compound HEK293 240.1
Doxorubicin (Control) HepG2 1.2

| Doxorubicin (Control) | HEK293 | 2.5 |

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout c1 Seed Cells in 96-well Plate c2 Incubate for 24h (Adhesion) c1->c2 e1 Add this compound (0.1 to 500 µM) c2->e1 e2 Incubate for 48h e1->e2 a1 Add MTT Reagent e2->a1 a2 Incubate for 4h a1->a2 a3 Solubilize Formazan (DMSO) a2->a3 a4 Read Absorbance (570 nm) a3->a4 d1 Calculate % Viability a4->d1 d2 Final Result a4->d2 d1->d2 Determine IC50

Caption: Workflow diagram of the MTT cytotoxicity assay.

Genotoxicity Evaluation: Bacterial Reverse Mutation Test (Ames Test)

The Ames test was conducted to assess the mutagenic potential of this compound. The assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, which renders them unable to grow in a histidine-free medium. A mutagen can cause reverse mutations, allowing the bacteria to grow.

  • Strains: S. typhimurium strains TA98 and TA100 were used.

  • Metabolic Activation: The test was performed both with (+S9) and without (-S9) a rat liver homogenate (S9 mix) to simulate metabolic activation in the liver.

  • Exposure: this compound (5 - 5000 µ g/plate ), a negative control (DMSO), and positive controls (Sodium Azide for -S9, 2-Aminoanthracene for +S9) were mixed with the bacterial culture and either S9 mix or a buffer.

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (his+) on each plate was counted.

  • Evaluation: A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Table 2: Revertant Colonies per Plate in the Ames Test

Strain S9 Mix This compound (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control
TA98 -S9 0 (Vehicle) 25 ± 4 1.0
50 28 ± 5 1.1
500 31 ± 6 1.2
5000 35 ± 5 1.4
+S9 0 (Vehicle) 42 ± 6 1.0
50 45 ± 7 1.1
500 49 ± 8 1.2
5000 53 ± 9 1.3
TA100 -S9 0 (Vehicle) 130 ± 15 1.0
50 138 ± 12 1.1
500 145 ± 18 1.1
5000 152 ± 20 1.2
+S9 0 (Vehicle) 165 ± 21 1.0
50 172 ± 19 1.0
500 180 ± 25 1.1

| | | 5000 | 188 ± 22 | 1.1 |

Postulated Mechanism of Toxicity Pathway

While cytotoxicity was observed at high concentrations, understanding potential mechanisms is crucial. A common pathway for drug-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. The diagram below illustrates a hypothetical pathway by which a xenobiotic like this compound could induce apoptosis via p53 activation.

Signaling_Pathway compound This compound (High Concentration) ros Increased ROS (Oxidative Stress) compound->ros dna_damage DNA Damage ros->dna_damage p53_act p53 Activation & Stabilization dna_damage->p53_act bax Bax Upregulation p53_act->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito inserts into membrane cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical oxidative stress-induced apoptosis pathway.

In Vivo Acute Oral Toxicity Study

An acute oral toxicity study was performed in female Sprague-Dawley rats to determine the systemic toxicity of a single high dose of this compound. The study followed a modified OECD 423 (Acute Toxic Class Method) guideline.

  • Animal Model: Nine healthy, young adult female Sprague-Dawley rats (8-10 weeks old) were used.

  • Acclimatization: Animals were acclimatized for 7 days prior to dosing.

  • Dosing: Animals were fasted overnight. This compound was administered once via oral gavage at doses of 300 mg/kg and 2000 mg/kg (n=3 per group, plus a vehicle control group). The compound was suspended in 0.5% carboxymethylcellulose.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days post-dosing.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

InVivo_Workflow cluster_dosing Dosing Day (Day 0) cluster_groups start Start: 9 Female Sprague-Dawley Rats acclimate Acclimatization (7 Days) start->acclimate fast Overnight Fasting acclimate->fast dose Single Oral Gavage Dose fast->dose g1 Group 1 (n=3) Vehicle Control dose->g1 g2 Group 2 (n=3) 300 mg/kg dose->g2 g3 Group 3 (n=3) 2000 mg/kg dose->g3 observe Observation Period (14 Days) g1->observe g2->observe g3->observe endpoints Endpoints Monitored: - Mortality - Clinical Signs - Body Weight observe->endpoints necropsy Gross Necropsy (Day 14) observe->necropsy end End: Estimate LD50 & Identify Target Organs necropsy->end

Caption: Experimental workflow for the acute oral toxicity study.

Table 3: Summary of Findings from Acute Oral Toxicity Study in Rats

Dose Group Mortality (Day 14) Key Clinical Signs Mean Body Weight Change (Day 0-14) Gross Necropsy Findings
Vehicle Control 0/3 None observed +15.2 g No abnormalities
300 mg/kg 0/3 Mild lethargy (resolved within 24h) +12.5 g No abnormalities

| 2000 mg/kg | 1/3 | Severe lethargy, piloerection, hunched posture (observed in all 3), mortality in one animal at Day 2. | -5.8 g (in survivors) | Deceased animal: gastric irritation. Survivors: no abnormalities. |

Overall Summary and Next Steps

The preliminary toxicity screening of this compound provides an initial safety profile.

  • Cytotoxicity: The compound exhibits low cytotoxicity, with IC₅₀ values well above anticipated therapeutic concentrations.

  • Genotoxicity: this compound is non-mutagenic in the Ames test.

  • Acute Toxicity: The compound has a low acute oral toxicity profile.

These findings are encouraging but preliminary. The next steps in the toxicological evaluation should include:

  • In vitro hERG channel assay to assess cardiovascular risk.

  • A 28-day repeated-dose toxicity study in two species (rodent and non-rodent) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Further mechanistic studies if adverse findings are noted in longer-term studies.

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrophenzine is a novel, weakly basic small molecule compound currently under investigation for its potential therapeutic effects mediated through a unique gastric signaling pathway. As with any new chemical entity, developing a reliable and reproducible method for its administration in in vivo models is a critical step in preclinical research. These application notes provide a comprehensive guide to dissolving and formulating this compound for oral administration in murine models, based on its physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate dissolution strategy. The following table summarizes the key properties of this compound.

PropertyValueImplication for Formulation
Molecular Weight 350.4 g/mol Standard for a small molecule drug.
LogP 3.5Indicates moderate lipophilicity, suggesting poor aqueous solubility.
pKa 8.2As a weak base, its solubility is pH-dependent and will increase in acidic environments.
Aqueous Solubility < 0.1 mg/mLPractically insoluble in neutral water, necessitating a formulation strategy.
Solubility in Organic Solvents Freely soluble in DMSO (>100 mg/mL), Soluble in Ethanol (25 mg/mL), Sparingly soluble in Propylene Glycol (5 mg/mL)These solvents can be used as part of a co-solvent system to enhance solubility.

Experimental Protocol: Preparation of this compound Formulation for Oral Gavage

This protocol details the preparation of a 10 mg/mL suspension of this compound suitable for oral gavage in mice. This formulation utilizes a combination of a wetting agent and a suspending vehicle to ensure uniform dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of this compound.

  • Initial Wetting: Transfer the this compound powder to a 15 mL conical tube. Add a small volume of DMSO to wet the powder. A 1:1 ratio of DMSO to this compound by weight is a good starting point (e.g., 100 µL of DMSO for 100 mg of this compound). Vortex briefly to create a uniform paste. This step is crucial for preventing clumping.

  • Addition of Surfactant: Add Tween 80 to a final concentration of 1-5% (v/v). For a 10 mL final volume, 100-500 µL of Tween 80 can be used. Vortex thoroughly to mix.

  • Preparation of Suspending Vehicle: In a separate 50 mL conical tube, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring with a magnetic stirrer. Continue stirring until a clear, homogenous solution is formed.

  • Final Formulation: Gradually add the 0.5% CMC solution to the this compound paste while vortexing. Continue to add the CMC solution in small increments until the desired final volume is reached.

  • Homogenization: Once the final volume is reached, vortex the suspension for at least 2 minutes to ensure homogeneity. For larger volumes, use a magnetic stirrer for 15-30 minutes.

  • Storage and Handling: Store the prepared suspension at 2-8°C and protect from light. It is recommended to use the formulation on the day of preparation. Before each use, vortex the suspension thoroughly to ensure a uniform distribution of this compound.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound formulation.

G A Weigh this compound B Add DMSO for Wetting A->B C Vortex to Create Paste B->C D Add Tween 80 C->D E Vortex to Mix D->E G Gradually Add CMC to Paste E->G F Prepare 0.5% CMC Solution F->G H Vortex to Homogenize G->H I Store at 2-8°C H->I G cluster_0 This compound This compound GPRX GPR-X This compound->GPRX Binds PLC Phospholipase C GPRX->PLC Activates PKC Protein Kinase C PLC->PKC Activates GRP Gastrin-Regulated-Protein PKC->GRP Phosphorylates Response Physiological Response GRP->Response

Application Notes and Protocols: Gastrophenzine Dosage for Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gastrophenzine" is a fictional compound. The following document is a template designed to meet the structural and content requirements of the user's request. All data, pathways, and protocols are illustrative examples. Researchers should replace the placeholder information with data specific to their compound and disease model of interest.

Abstract

This document provides detailed protocols and dosage guidelines for the use of this compound, a novel neuroprotective agent, in preclinical mouse models of Alzheimer's Disease (AD). The included data summarizes dose-response and pharmacokinetic studies, offering a baseline for researchers investigating the therapeutic potential of this compound. Methodologies for drug administration, behavioral assessments, and key signaling pathway analyses are outlined to ensure reproducibility and standardization of future experiments.

Introduction

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] Current research focuses on developing disease-modifying therapies that can halt or reverse these pathological processes. Mouse models of AD, such as the 5xFAD and APP/PS1 transgenic lines, are crucial tools for evaluating novel therapeutic compounds.[3] this compound is a hypothetical compound designed to modulate the PI3K/Akt signaling pathway, which is implicated in neuronal survival and synaptic plasticity, and reduce Aβ-induced neuroinflammation. This document serves as a comprehensive guide for its application in relevant preclinical models.

Quantitative Data Summary

The following tables summarize key quantitative data from initial characterization studies of this compound in wild-type and 5xFAD transgenic mice.

Table 1: Dose-Response Efficacy in 5xFAD Mice (6-month-old males)

Dosage (mg/kg, i.p.) N Morris Water Maze (Escape Latency, sec) Cortical Aβ42 Levels (pg/mg tissue)
Vehicle (Saline) 10 45.2 ± 5.8 1250.6 ± 150.2
1 10 38.1 ± 4.5 1102.3 ± 135.8
5 10 25.7 ± 3.9* 850.1 ± 98.4*
10 10 22.3 ± 3.5** 625.9 ± 75.1**
20 10 21.8 ± 3.6** 610.4 ± 72.3**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Table 2: Single-Dose Pharmacokinetics in C57BL/6 Mice

Parameter 5 mg/kg (i.p.) 10 mg/kg (i.p.)
Tmax (plasma) 0.5 hr 0.5 hr
Cmax (plasma) 1.2 µg/mL 2.5 µg/mL
AUC (0-24h) 7.8 µg·hr/mL 16.5 µg·hr/mL
Half-life (t½) 4.2 hr 4.5 hr

| Brain/Plasma Ratio @ Tmax | 0.85 | 0.92 |

Experimental Protocols

Animal Models
  • Strain: 5xFAD transgenic mice (on a C57BL/6 background) and age-matched wild-type C57BL/6 littermates.

  • Age: 6-8 months at the start of the study.

  • Sex: Male and female mice should be used and analyzed separately.

  • Housing: Standard housing conditions (12:12 light-dark cycle, 22±2°C, ad libitum access to food and water). All procedures must be approved by the institution's Animal Care and Use Committee.

Preparation and Administration of this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound at 10 mg/mL in DMSO.

    • For injections, dilute the stock solution to the final desired concentration (e.g., 0.1, 0.5, 1.0 mg/mL) using sterile saline. The final DMSO concentration should not exceed 5%.

    • Prepare fresh on each day of administration.

  • Administration Protocol:

    • Route: Intraperitoneal (i.p.) injection.

    • Dosage Volume: 10 mL/kg body weight.

    • Frequency: Once daily for 28 consecutive days.

    • Control Group: Administer a vehicle solution (e.g., 5% DMSO in saline) following the same volume and schedule.

Behavioral Assessment: Morris Water Maze (MWM)

This protocol should be performed during the final week of treatment.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.

  • Acquisition Phase (Days 22-26):

    • Conduct four trials per mouse per day.

    • Place the mouse into the pool facing the wall from one of four randomized start positions.

    • Allow the mouse to swim freely for 60 seconds to find the platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) using an automated tracking system.

  • Probe Trial (Day 27):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Biochemical Analysis: Aβ42 ELISA
  • Tissue Collection: 24 hours after the final dose, euthanize mice via an approved method and immediately harvest the brain.

  • Sample Preparation:

    • Dissect the cortical region on ice.

    • Homogenize the tissue in 5M guanidine-HCl buffer.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for analysis.

  • ELISA Protocol:

    • Use a commercially available Aβ42 ELISA kit.

    • Follow the manufacturer's instructions precisely for sample dilution, incubation times, and plate reading.

    • Normalize Aβ42 concentration to the total protein content of the tissue homogenate, determined by a BCA assay.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

G receptor Receptor pi3k PI3K receptor->pi3k This compound This compound This compound->receptor akt Akt pi3k->akt bad Bad akt->bad Inh nfkb NF-κB akt->nfkb Inh bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis inflammation Neuroinflammation nfkb->inflammation

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

G start Acclimate 5xFAD Mice (1 Week) treatment Daily this compound Dosing (Days 1-28) start->treatment mwm Morris Water Maze (Days 22-27) treatment->mwm euth Euthanasia & Tissue Harvest (Day 29) mwm->euth analysis Biochemical Analysis (ELISA, Western Blot) euth->analysis

Caption: In vivo experimental workflow for this compound efficacy study.

References

Application Notes and Protocols: Western Blot Analysis of Cellular Responses to Gastrophenzine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of a hypothetical novel therapeutic agent, Gastrophenzine. These application notes will describe the hypothesized mechanism of action of this compound, focusing on the induction of apoptosis and alteration of key signaling pathways in cancer cell lines. The protocols outlined below provide a step-by-step guide for sample preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, representative data is presented in a tabular format to illustrate the expected quantitative changes in protein expression following this compound treatment.

Introduction

This compound is a novel investigational compound hypothesized to exhibit anti-neoplastic properties by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may modulate the intrinsic apoptotic pathway and affect the MAPK/ERK signaling cascade, which is often dysregulated in cancer. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this compound's effects by quantifying changes in the expression levels of key regulatory proteins. This document serves as a comprehensive guide for utilizing Western blot to assess the efficacy and mechanism of action of this compound.

Hypothesized Signaling Pathway Affected by this compound

This compound is postulated to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase. Concurrently, this compound is thought to inhibit the proliferative MAPK/ERK pathway by reducing the phosphorylation of ERK1/2.

This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax MEK MEK This compound->MEK Caspase-3 Caspase-3 Bcl-2->Caspase-3 Bax->Caspase-3 Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis ERK1/2 ERK1/2 MEK->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Proliferation Proliferation p-ERK1/2->Proliferation

Caption: Hypothesized signaling pathway modulated by this compound.

Experimental Protocols

The following is a detailed protocol for Western blot analysis after treating cells with this compound.

Cell Culture and this compound Treatment
  • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24 hours.

  • Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound concentration.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 12% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder in one lane to determine molecular weights.

  • Run the gel at 100V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Perform the transfer using a wet or semi-dry transfer system at 100V for 1 hour or 25V for 30 minutes, respectively.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Blotting cluster_3 Detection & Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Signal Detection Signal Detection Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Western Blot experimental workflow.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from Western blot analysis of cancer cells treated with this compound for 24 hours. Data is presented as the mean ± standard deviation of the relative protein expression normalized to the vehicle control.

Table 1: Effect of this compound on Apoptotic Protein Expression

TreatmentBcl-2 (Relative Expression)Bax (Relative Expression)Cleaved Caspase-3 (Relative Expression)
Vehicle Control1.00 ± 0.051.00 ± 0.081.00 ± 0.10
10 µM this compound0.75 ± 0.061.52 ± 0.122.10 ± 0.15
50 µM this compound0.42 ± 0.042.89 ± 0.204.50 ± 0.32
100 µM this compound0.18 ± 0.034.10 ± 0.257.80 ± 0.55

Table 2: Effect of this compound on MAPK/ERK Pathway

Treatmentp-ERK1/2 / Total ERK1/2 Ratio
Vehicle Control1.00 ± 0.07
10 µM this compound0.82 ± 0.05
50 µM this compound0.55 ± 0.04
100 µM this compound0.25 ± 0.03

Troubleshooting

For common Western blot issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides.[2] Optimization of antibody concentrations, blocking conditions, and washing steps may be necessary.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the cellular effects of this compound using Western blot analysis. The hypothetical data suggests that this compound induces apoptosis and inhibits pro-survival signaling in a dose-dependent manner. This methodology can be adapted to study a wide range of therapeutic compounds and their impact on cellular protein expression.

References

Application Notes & Protocols for the HPLC Analysis of Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrophenzine, also known as Gastrofenzin, is a compound with the chemical name ethyl (4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate hydrochloride. Given its nomenclature, it is investigated for its potential as an anti-ulcer agent. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of pharmaceuticals. This document provides a comprehensive, hypothetical Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is based on common practices for the analysis of structurally similar compounds and is intended to serve as a starting point for method development and validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The hypothetical chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (0.05M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 0.05M phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v). Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation
  • For Bulk Drug: Accurately weigh a quantity of the this compound bulk drug powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution. Further dilute to a suitable concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate. Dilute the filtrate with the mobile phase to a final concentration within the linear range.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of each working standard solution in triplicate.

  • Inject 20 µL of the sample preparation in triplicate.

  • Record the chromatograms and measure the peak area for this compound.

Data Presentation: Hypothetical Method Validation Parameters

The following table summarizes the expected performance characteristics of this hypothetical HPLC method for this compound, based on typical validation results for similar analytical methods.

Validation ParameterHypothetical Result
Retention Time (tR) Approximately 5.2 minutes
Linearity (Concentration Range) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from common excipients or degradation products
Robustness Unaffected by minor changes in pH, flow rate, and mobile phase composition

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Sample Weighing C Solution Preparation (Dissolution & Dilution) A->C B Standard Weighing B->C D Filtration C->D H Sample Injections D->H E System Equilibration F Blank Injection E->F G Standard Injections F->G G->H I Chromatogram Acquisition G->I H->I J Peak Integration I->J K Concentration Calculation J->K cluster_gastric Gastric Parietal Cell gastrin Gastrin proton_pump H+/K+ ATPase (Proton Pump) gastrin->proton_pump + ach Acetylcholine ach->proton_pump + histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor binds h2_receptor->proton_pump activates (+) This compound This compound This compound->h2_receptor blocks (-) h_ion H+ (Acid) proton_pump->h_ion secretion

Application Note: Identifying Gastrophenzine Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrophenzine is a novel, highly selective tyrosine kinase inhibitor (TKI) targeting the Gastric Proliferation Receptor (GPR), a key oncogenic driver in a subset of gastric adenocarcinomas. While showing promising initial efficacy, acquired resistance to this compound has emerged as a significant clinical challenge. The underlying molecular mechanisms of this resistance are poorly understood. This application note describes a comprehensive workflow using genome-wide CRISPR-Cas9 knockout screens to systematically identify and validate genes whose loss confers resistance to this compound.[1][2] This powerful functional genomics approach enables the unbiased discovery of novel resistance pathways, paving the way for the development of rational combination therapies and next-generation inhibitors.[1][2][3]

Principle of the CRISPR-Cas9 Resistance Screen

A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful method to identify genes that modulate drug sensitivity.[1][4][5] The core principle involves introducing a library of single-guide RNAs (sgRNAs), targeting every gene in the human genome, into a population of this compound-sensitive cancer cells that stably express the Cas9 nuclease. Each cell receives a single sgRNA, which directs the Cas9 enzyme to create a double-strand break at a specific genomic locus, typically leading to a functional gene knockout through error-prone DNA repair.

The entire population of knockout cells is then treated with a cytotoxic concentration of this compound. Cells in which the knockout of a specific gene confers a survival advantage will proliferate, while the majority of the cell population will be eliminated. By using next-generation sequencing (NGS) to quantify the sgRNA representation in the surviving cell population relative to the initial population, genes that contribute to this compound resistance can be identified by the significant enrichment of their corresponding sgRNAs.[1]

Experimental Workflow and Protocols

The overall workflow consists of three main stages: the primary genome-wide screen, the validation of candidate genes, and the mechanistic characterization of validated hits.

Stage 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This stage aims to identify a list of candidate genes whose loss of function leads to this compound resistance.

CRISPR_Screen_Workflow cluster_prep Library Preparation & Transduction cluster_selection Selection & Sequencing cluster_analysis Data Analysis p1 Produce Lentiviral CRISPR Library p2 Transduce Cas9-expressing Gastric Cancer Cells p1->p2 MOI ~0.3 p3 Split Population: Day 0 Control & Treatment p2->p3 p4 Treat with this compound (e.g., 21 days) p3->p4 p5 Harvest Surviving Cells p4->p5 p6 Extract gDNA, Amplify & Sequence sgRNAs p5->p6 p7 Align Sequences & Quantify sgRNA Reads p6->p7 p8 Calculate Gene-Level Enrichment Scores (MAGeCK) p7->p8 p9 Identify Top Candidate Resistance Genes p8->p9

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Cell Line Preparation:

    • Select a this compound-sensitive gastric cancer cell line (e.g., AGS).

    • Generate a stable Cas9-expressing cell line via lentiviral transduction and verify Cas9 activity.

  • Lentiviral Library Transduction:

    • Transduce the Cas9-expressing cells with a pooled human genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure most cells receive a single sgRNA.[1]

    • Maintain a cell population that ensures at least 500-1000x coverage of the sgRNA library throughout the experiment.

  • Drug Selection:

    • After transduction and antibiotic selection for transduced cells, harvest a portion of the cells as the "Day 0" or untreated control population.

    • Culture the remaining cells in the presence of a predetermined lethal concentration of this compound (e.g., IC90) for 14-21 days, continuously maintaining library coverage.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cell population and the "Day 0" control population.

    • Extract genomic DNA (gDNA) from both populations.

    • Use PCR to amplify the sgRNA-containing cassettes from the gDNA.

    • Submit the amplicons for next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library reference.

    • Use bioinformatics tools like MAGeCK to identify sgRNAs and, subsequently, genes that are significantly enriched in the this compound-treated population compared to the control.

Data Presentation: Hypothetical Screen Results

The output of the screen is a ranked list of genes. The data should be summarized in a clear, tabular format.

RankGene SymbolDescriptionEnrichment Score (MAGeCK)P-value
1TP53Tumor Protein P5315.61.2e-8
2PTENPhosphatase and Tensin Homolog12.15.4e-7
3NF1Neurofibromin 19.82.1e-6
4KEAP1Kelch-like ECH-associated protein 18.59.8e-6
5AXLAXL Receptor Tyrosine Kinase7.91.5e-5
Stage 2: Validation of Candidate Genes

It is critical to validate the top candidate genes from the primary screen to confirm their role in this compound resistance.[5][6] This involves generating individual knockout cell lines for each candidate gene and assessing their drug sensitivity.

Protocol 2: Generation and Confirmation of Single-Gene Knockout Cell Lines

  • sgRNA Design and Cloning:

    • Design 2-3 unique sgRNAs targeting the coding sequence of a high-ranking candidate gene (e.g., TP53).

    • Clone each sgRNA into a suitable lentiviral vector.

  • Lentivirus Production and Transduction:

    • Produce lentivirus for each individual sgRNA construct.

    • Transduce Cas9-expressing AGS cells with each sgRNA lentivirus.

    • Select for transduced cells using an appropriate antibiotic.

  • Monoclonal Isolation:

    • Isolate single-cell clones through serial dilution or fluorescence-activated cell sorting (FACS).

    • Expand these clones to generate monoclonal knockout cell lines.

  • Knockout Validation:

    • Western Blot: Use a specific antibody to confirm the absence of the target protein in the knockout clones compared to a non-targeting control.[7][8][9]

    • Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to identify the specific insertions or deletions (indels) that confirm gene disruption.[10]

Stage 3: Phenotypic and Mechanistic Characterization

Once knockout is confirmed, the functional consequences are investigated.

Protocol 3: Phenotypic Characterization of Resistant Cells

  • Cell Viability Assay:

    • Seed the validated knockout and control cell lines in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Measure cell viability using an appropriate assay, such as the MTT or CellTiter-Glo assay.[11][12]

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.[13]

Data Presentation: IC50 Values

A significant increase in the IC50 value for the knockout cell line confirms its role in resistance.

Cell LineTarget GeneThis compound IC50 (nM)Fold Change
ControlNon-targeting50 ± 51.0
KO Clone 1TP53750 ± 4515.0
KO Clone 2TP53810 ± 6016.2
  • Mechanistic Investigation via Western Blotting:

    • Investigate how the loss of the candidate gene affects the GPR signaling pathway.

    • Treat control and knockout cells with this compound.

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK).[7]

Hypothetical Signaling Pathway and Resistance Mechanism

Based on the screen results, a common mechanism of TKI resistance is the activation of bypass signaling pathways. For instance, the loss of a tumor suppressor like PTEN could lead to the hyperactivation of the PI3K/AKT pathway, rendering the cells less dependent on the GPR signaling axis that this compound inhibits.

GPR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR GPR PI3K PI3K GPR->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibits (Loss confers resistance) This compound This compound This compound->GPR Inhibits Validation_Logic ScreenHit Primary Screen Hit (e.g., PTEN) GenerateKO Generate Single-Gene Knockout Cell Lines ScreenHit->GenerateKO ValidateKO Confirm Protein Loss (Western Blot) GenerateKO->ValidateKO Confirm Genotype Phenotype Assess Resistance Phenotype (IC50 Shift) ValidateKO->Phenotype Confirm Phenotype Mechanism Investigate Pathway Changes (p-AKT levels) Phenotype->Mechanism Elucidate 'How' Conclusion Validated Resistance Mechanism Mechanism->Conclusion

References

Application Notes and Protocols for Immunohistochemical Staining of Gastrophenzine Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Gastrophenzine" is not a currently recognized therapeutic agent, this document provides a comprehensive guide to the immunohistochemical (IHC) analysis of its putative target, the Cholecystokinin B Receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G protein-coupled receptor that plays a significant role in gastrointestinal physiology and is a target of interest in various pathologies, including certain cancers.[1][2] These application notes offer detailed protocols for the detection and quantification of CCKBR in tissue samples, which is crucial for preclinical research and drug development programs exploring agents targeting this receptor.

Target Information: Cholecystokinin B Receptor (CCKBR)

  • Gene: CCKBR

  • Protein: Cholecystokinin B Receptor

  • Alias: Gastrin/cholecystokinin type B receptor, CCK-B receptor, CCK2R.[1][3]

  • Function: CCKBR is a receptor for the peptide hormones gastrin and cholecystokinin (CCK).[2] It is primarily found in the central nervous system and the gastrointestinal tract.[1][2] The receptor mediates a variety of physiological processes, including gastric acid secretion, anxiety, and analgesia.[3] Its activation initiates downstream signaling cascades through G proteins, primarily activating a phosphatidylinositol-calcium second messenger system.[3]

Data Presentation: Quantitative Analysis of CCKBR

Quantitative analysis of CCKBR expression and ligand binding is essential for evaluating the efficacy and target engagement of potential therapeutics like this compound. The following tables summarize key quantitative data related to CCKBR.

Table 1: Ligand Binding Affinities for CCKBR

LigandReceptor TypeBinding Affinity (Ki)Potency (EC50)Cell LineReference
Cholecystokinin (CCK)CCKBR0.58 ± 0.11 nM15 ± 3.3 pMCHO-CCKBR[4]
Gastrin-17CCKBRNot ReportedNot ReportedNot Reported[5]
Bpa24 probeCCKBR0.60 ± 0.17 nM41 ± 9 pMCHO-CCKBR[4]
Bpa33 probeCCKBR0.58 ± 0.11 nM15 ± 3.3 pMCHO-CCKBR[4]

Table 2: IC50 Values of Selected CCKBR Inhibitors

InhibitorTargetIC50 ValueCell Line/AssayReference
ProglumideCCK2RNot specified (weak inhibitor)MC-26 colon adenocarcinoma xenografts[6]
Compound XEGFRComparable to referenceNot specified[7]
Compound YEGFRBetter than referenceNot specified[7]

Table 3: Immunohistochemistry (IHC) Scoring for CCKBR Expression

A semi-quantitative scoring system can be employed to evaluate CCKBR expression levels in tissue sections. This involves assessing both the intensity of the staining and the percentage of positively stained cells.

ScoreStaining IntensityPercentage of Positive Cells
0No staining< 1%
1+Weak staining1-25%
2+Moderate staining26-50%
3+Strong staining> 50%

For more objective and reproducible quantification, automated image analysis platforms are recommended.[8][9] These systems can measure the area and intensity of staining to provide a continuous variable for statistical analysis.

Signaling Pathway

The binding of gastrin or CCK to CCKBR initiates a cascade of intracellular signaling events that regulate cellular functions. The diagram below illustrates the primary signaling pathways activated by CCKBR.

CCKBR_Signaling_Pathway Ligand Gastrin / CCK CCKBR CCKBR Ligand->CCKBR Gq Gq CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation, Survival, Differentiation MAPK->Proliferation

Caption: CCKBR Signaling Pathway.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for CCKBR in Paraffin-Embedded Tissues

This protocol provides a detailed procedure for the detection of CCKBR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Anti-CCKBR antibody (validated for IHC)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit/mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Experimental Workflow Diagram:

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H₂O₂) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-CCKBR) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing (Ethanol & Xylene) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Immunohistochemistry Workflow.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 1 x 3 minutes.

    • Immerse in 70% ethanol for 1 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CCKBR antibody to its optimal concentration in blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in Scott's tap water or a similar solution.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. CCKBR-positive staining will appear brown, and cell nuclei will be blue.

Troubleshooting:

IssuePossible CauseSuggested Solution
No/Weak StainingInactive reagentsUse fresh reagents.
Insufficient antigen retrievalOptimize retrieval time and temperature.
Primary antibody concentration too lowIncrease antibody concentration or incubation time.
High BackgroundNon-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Endogenous peroxidase activityEnsure complete peroxidase blocking.
Primary/secondary antibody concentration too highDecrease antibody concentrations.
OverstainingIncubation times too longReduce incubation times for antibodies or DAB.
Antibody concentration too highFurther dilute the primary or secondary antibody.

References

Application Notes: Flow Cytometry Analysis of Cells Treated with Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Gastrophenzine is a novel investigational compound demonstrating potential as an anti-neoplastic agent. Early in vitro studies suggest that this compound may exert its cytotoxic effects by inducing apoptosis and causing cell cycle arrest in cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of new therapeutic compounds. These application notes provide detailed protocols for analyzing the effects of this compound on cell apoptosis and cell cycle progression using flow cytometry.

The protocols described herein are optimized for the analysis of human cancer cell lines (e.g., HeLa, Jurkat) treated with this compound. However, they may be adapted for other cell types and similar compounds with appropriate optimization.

Principles of the Assays
  • Apoptosis Assay: The Annexin V-FITC and Propidium Iodide (PI) double staining method is a widely used flow cytometry-based assay to detect apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of fixed cells is used to determine the cell cycle distribution. PI intercalates into the DNA, and the intensity of the fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and PI Staining

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis if available.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Centrifuge the collected cells at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI Staining Solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.

  • Cell Washing: Wash the cells once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of Propidium Iodide Staining Solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Presentation

The following tables represent hypothetical data obtained from the flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound

This compound (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.48.1 ± 1.26.3 ± 0.9
560.3 ± 4.525.4 ± 3.314.3 ± 2.1
1035.8 ± 5.145.2 ± 4.819.0 ± 3.5

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0 (Apoptotic) (%)
0 (Vehicle)55.4 ± 2.830.1 ± 1.914.5 ± 1.51.8 ± 0.3
165.2 ± 3.120.5 ± 2.214.3 ± 1.83.5 ± 0.6
578.9 ± 4.08.3 ± 1.512.8 ± 1.915.7 ± 2.4
1040.1 ± 3.515.6 ± 2.044.3 ± 4.125.4 ± 3.1

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvest_apo Harvest Cells treatment->harvest_apo harvest_cc Harvest Cells treatment->harvest_cc wash_apo Wash with PBS harvest_apo->wash_apo stain_apo Stain with Annexin V-FITC/PI wash_apo->stain_apo flow_cytometry Flow Cytometry Analysis stain_apo->flow_cytometry fix_cc Fix with 70% Ethanol harvest_cc->fix_cc stain_cc Stain with PI/RNase A fix_cc->stain_cc stain_cc->flow_cytometry

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor caspase_cascade Caspase Cascade Activation receptor->caspase_cascade cdk_inhibitor CDK Inhibitor Activation receptor->cdk_inhibitor apoptosis Apoptosis caspase_cascade->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk_inhibitor->cell_cycle_arrest

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting & Optimization

Technical Support Center: Gastrophenzine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gastrophenzine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in PBS and provides systematic approaches to resolve them.

Q1: I've prepared a this compound solution in PBS at the desired concentration, but I observe precipitation. What should I do?

A1: Precipitation of this compound in PBS is a common indicator of its low aqueous solubility at physiological pH. Here are the initial troubleshooting steps:

  • Visual Inspection: Confirm that the precipitate is indeed this compound and not a component of your PBS buffer precipitating out.

  • Sonication: Short-term sonication can help break up agglomerates and facilitate dissolution. However, if the compound precipitates again after standing, a formulation adjustment is necessary.

  • pH Adjustment: this compound is a weakly acidic compound. Its solubility is highly dependent on the pH of the medium. A slight decrease in the PBS pH might enhance its solubility. Conversely, if it were a weakly basic compound, increasing the pH would be beneficial.

Q2: My initial attempts to dissolve this compound directly in PBS have failed. What is the next logical step?

A2: When direct dissolution in PBS is unsuccessful, a systematic approach to enhance solubility is recommended. The following workflow can guide you in selecting an appropriate method.

Solubility_Enhancement_Workflow start Start: Poor this compound Solubility in PBS check_properties Review Physicochemical Properties of this compound (e.g., pKa, logP) start->check_properties method_selection Select Initial Solubilization Method check_properties->method_selection ph_modification pH Adjustment method_selection->ph_modification Ionizable Compound cosolvent Co-solvent Addition method_selection->cosolvent Non-ionizable or pH-sensitive surfactant Surfactant Addition method_selection->surfactant Lipophilic Compound complexation Complexation (e.g., Cyclodextrins) method_selection->complexation Poorly Soluble & Stable evaluate Evaluate Solubility and Stability ph_modification->evaluate cosolvent->evaluate surfactant->evaluate complexation->evaluate success Successful Solubilization: Proceed with Experiment evaluate->success Acceptable further_optimization Further Optimization Required evaluate->further_optimization Not Acceptable further_optimization->method_selection

Caption: A decision workflow for selecting a this compound solubilization method.

Q3: How do I choose between using a co-solvent, a surfactant, or a complexing agent?

A3: The choice of solubilization agent depends on the physicochemical properties of this compound and the requirements of your downstream application.

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[1] They are a good first choice for many compounds. Common co-solvents include DMSO, ethanol, and PEG 400. However, be mindful of the final concentration of the co-solvent as it may affect your experimental system.

  • Surfactants: These agents form micelles that encapsulate lipophilic drugs, increasing their apparent solubility in aqueous solutions.[1] They are particularly useful for highly lipophilic compounds. Examples include Tween® 80 and Cremophor® EL. The concentration should be kept above the critical micelle concentration (CMC).

  • Complexing Agents (Cyclodextrins): These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[2] They are often well-tolerated in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A1: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always recommended to run a vehicle control (PBS with the same concentration of DMSO) to assess the impact of the solvent on your specific assay.

Q2: Will adjusting the pH of my PBS buffer affect my experiment?

A2: Adjusting the pH can significantly impact biological systems. For cell-based assays, it is crucial to maintain the pH within the physiological range (typically 7.2-7.4) to ensure cell viability. If pH adjustment is used to dissolve this compound, the final pH of the solution should be readjusted to the physiological range before being added to the cells.

Q3: How can I determine the solubility of this compound in my chosen formulation?

A3: The solubility can be determined by preparing saturated solutions, allowing them to equilibrate, and then measuring the concentration of the dissolved this compound in the supernatant using an appropriate analytical method, such as HPLC-UV.

Quantitative Data on Solubility Enhancement

The following tables provide hypothetical data to illustrate the potential improvement in this compound's aqueous solubility using different formulation strategies.

Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)Fold Increase
None (Control)01.21.0
DMSO565.854.8
Ethanol542.335.3
PEG 400588.173.4

Table 2: Effect of pH on this compound Solubility in Buffered Solutions

pHThis compound Solubility (µg/mL)Fold Increase (vs. pH 7.4)
5.0150.7125.6
6.035.229.3
7.02.52.1
7.41.21.0
8.00.80.7

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Weigh the required amount of this compound powder.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mg/mL.

  • Vortex or sonicate the stock solution until the this compound is completely dissolved.

  • Serially dilute the stock solution in PBS to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (e.g., <0.5% for cell-based assays).

Protocol 2: Solubilization using pH Adjustment

  • Prepare a PBS buffer at a pH where this compound exhibits higher solubility (e.g., pH 5.0).

  • Add the this compound powder to the acidic buffer and stir until dissolved.

  • Carefully adjust the pH of the solution back to the desired final pH (e.g., 7.4) using a suitable base (e.g., 1 M NaOH). Monitor for any signs of precipitation.

  • Sterile filter the final solution before use.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS at a suitable concentration (e.g., 10% w/v).

  • Add the this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved this compound.

  • Determine the concentration of the solubilized this compound in the filtrate.

Micellar_Solubilization cluster_micelle Micelle surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail drug This compound (Lipophilic) surfactant_tail->drug Encapsulates water Aqueous Environment (PBS) water->surfactant_head Interacts with

Caption: Mechanism of micellar solubilization of this compound by surfactants.

Cyclodextrin_Complexation cluster_complex Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug This compound drug->cyclodextrin Encapsulated by water Aqueous Environment (PBS) water->cyclodextrin Soluble in

Caption: Encapsulation of this compound within a cyclodextrin molecule.

References

Preventing Gastrophenzine degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Gastrophenzine in solution, focusing on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to a maximum concentration of 10 mM. For aqueous experiments, further dilutions should be made in a buffer system with a pH maintained between 7.5 and 8.5.

Q2: What is the primary cause of this compound degradation in aqueous solutions?

A2: this compound is highly susceptible to acid-catalyzed hydrolysis. At a pH below 6.0, the compound will rapidly degrade, leading to a significant loss of activity. It is also sensitive to oxidation and photodegradation upon prolonged exposure to air and light.

Q3: How should this compound solutions be stored?

A3: this compound stock solutions in anhydrous DMSO should be stored in small aliquots at -80°C and protected from light. Aqueous solutions should be prepared fresh for each experiment and used immediately. Avoid repeated freeze-thaw cycles for stock solutions.

Q4: Is it necessary to use antioxidants when working with this compound?

A4: While not always required for short-term experiments, adding an antioxidant such as N-acetylcysteine (NAC) or Ascorbic Acid can significantly improve stability during longer incubation periods, especially in cell culture media that can promote oxidative stress.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound activity in my cell culture experiments.

  • Possible Cause 1: Acidic Microenvironment. Standard cell culture media containing sodium bicarbonate can become acidic (pH < 7.0) in a non-CO₂ or low-CO₂ environment. This acidic pH will rapidly degrade this compound.

  • Solution: Ensure your cell culture incubator is properly calibrated for 5% CO₂. For experiments conducted outside an incubator, use a HEPES-buffered medium (20-25 mM, pH 7.4) to maintain a stable pH.

  • Possible Cause 2: Oxidative Degradation. Some cell types produce reactive oxygen species (ROS) that can degrade this compound.

  • Solution: Supplement your culture medium with a low-concentration antioxidant. See Table 2 for recommended antioxidants and their effects on stability.

  • Possible Cause 3: Photodegradation. Ambient laboratory light, especially from fluorescence microscopy, can cause photodegradation during long-term imaging experiments.

  • Solution: Protect your experimental setup from light by using amber-colored plates or by covering the plates with aluminum foil when not actively imaging. Prepare solutions in a dimly lit environment.

Problem 2: My this compound stock solution has turned yellow and/or shows a precipitate.

  • Possible Cause 1: Water Contamination. The DMSO used was not anhydrous, leading to hydrolysis even during storage.

  • Solution: Discard the solution. Prepare a new stock solution using a fresh, sealed vial of anhydrous DMSO.

  • Possible Cause 2: Oxidation. The vial was not properly sealed, or the solution has undergone multiple freeze-thaw cycles, introducing oxygen.

  • Solution: Prepare fresh stock solutions in smaller, single-use aliquots to minimize air exposure and freeze-thaw events. Purging the vial headspace with argon or nitrogen gas before sealing can also prevent oxidation.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis.

Table 1: Effect of pH on this compound Degradation in Aqueous Buffer at 25°C

pH% Remaining after 1 hour% Remaining after 4 hours% Remaining after 8 hours
4.015.2%< 1%Not Detected
6.065.8%30.1%11.5%
7.499.1%96.5%92.3%
8.599.8%99.2%98.8%

Table 2: Effect of Antioxidants on this compound Stability in Cell Culture Medium (pH 7.4) at 37°C for 24 hours

Condition% this compound Remaining
Control (No additive)81.4%
+ 1 mM Ascorbic Acid95.6%
+ 1 mM N-acetylcysteine97.2%
+ 1 mM Glutathione94.8%

Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM this compound Stock Solution

  • Allow the this compound vial (solid powder) to equilibrate to room temperature before opening.

  • Under low-light conditions, weigh out the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex gently for 2 minutes or until the solid is completely dissolved.

  • Immediately aliquot the stock solution into single-use, light-protected cryovials.

  • (Optional) Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Store the aliquots at -80°C.

Protocol 2: Quantification of this compound by Reverse-Phase HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient from 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Linear gradient from 90% to 10% B

    • 13-15 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Integrate the peak area corresponding to the this compound retention time and compare it against a freshly prepared standard curve.

Visual Guides and Pathways

cluster_conditions Environmental Stressors cluster_products Degradation Products Acid Low pH (< 6.0) Hydrolyzed Hydrolyzed Metabolite (Inactive) Acid->Hydrolyzed Hydrolysis Light UV/Ambient Light Photo Photodegraded Adduct (Inactive) Light->Photo Photodecomposition Oxygen Reactive Oxygen Species (ROS) Oxidized Oxidized Metabolite (Inactive) Oxygen->Oxidized Oxidation This compound Active this compound This compound->Hydrolyzed This compound->Photo This compound->Oxidized

Caption: Primary degradation pathways for this compound in solution.

cluster_prep Sample Preparation cluster_analysis Analysis A Prepare this compound in test buffer (e.g., pH 4, 7, 9) B Incubate samples under controlled conditions (Time, Temp, Light) A->B C Take aliquots at specified time points (T=0, T=1h, T=4h, etc.) B->C D Immediately quench reaction (e.g., with Acetonitrile) C->D Sample Collection E Analyze via Reverse-Phase HPLC D->E F Quantify peak area against T=0 sample E->F G Calculate % Degradation and plot stability curve F->G Data Interpretation

Caption: Experimental workflow for assessing this compound stability.

cluster_membrane Parietal Cell Apical Membrane cluster_actions Molecular Actions cluster_outcome Physiological Outcome Pump H+/K+ ATPase Pump Block Irreversible Inhibition Pump->Block leads to This compound This compound (Prodrug, pH neutral) Activated Activated Sulfenamide (Acidic Canaliculus) This compound->Activated Acid-catalyzed activation Activated->Pump Forms covalent disulfide bond with Cys residues Result Decreased Gastric Acid Secretion Block->Result

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Technical Support Center: Off-Target Effects of Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gastrophenzine" is not a recognized pharmaceutical agent. The following information is based on a hypothetical tyrosine kinase inhibitor (TKI) to illustrate how to approach and troubleshoot potential off-target effects in a research setting. The data and protocols are provided as examples and should be adapted to the specific molecule and cell line under investigation.

I. General Information

This compound is a hypothetical small molecule inhibitor designed to target the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Its primary intended application is in oncology research, specifically for studying the effects of EGFR inhibition in cancer cell lines. However, like many kinase inhibitors, this compound may exhibit off-target activity, leading to unintended cellular effects.

II. Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target. For this compound, this means it may inhibit other kinases or bind to unrelated proteins. These interactions can lead to unexpected phenotypic changes in your cell line, confounding experimental results and potentially leading to misinterpretation of the drug's on-target effects. Understanding these effects is crucial for accurate data interpretation.

Q2: My cells are showing a high degree of cytotoxicity at concentrations where I expect to see specific EGFR inhibition. Is this an off-target effect?

A2: It is possible. High cytotoxicity could be due to the inhibition of kinases essential for cell survival or other off-target interactions. It is recommended to perform a dose-response curve to determine the IC50 value for cytotoxicity and compare it to the IC50 for EGFR inhibition. A significant overlap may suggest off-target toxicity.

Q3: How can I determine if the observed phenotype in my [cell line] is due to on-target EGFR inhibition or off-target effects of this compound?

A3: To distinguish between on- and off-target effects, consider the following control experiments:

  • Use a structurally unrelated EGFR inhibitor: If a different EGFR inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.

  • RNAi or CRISPR-mediated knockdown of EGFR: Silencing the target protein should phenocopy the effects of the inhibitor if they are on-target.

  • Rescue experiment: Overexpressing a drug-resistant mutant of EGFR in your cell line should reverse the observed phenotype if it is an on-target effect.

Q4: What are the most common off-target kinases for small molecule inhibitors like this compound?

A4: Many TKIs exhibit cross-reactivity with kinases that have a similar ATP-binding pocket structure. Common off-target families include Src family kinases (e.g., SRC, LYN, FYN), Abl kinases, and VEGFR family kinases. A kinome-wide profiling assay is the most comprehensive way to identify specific off-target interactions.

III. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Unexpected changes in cell morphology and adhesion after this compound treatment.

  • Question: I am treating my [cell line] with this compound to inhibit EGFR, but I'm observing significant changes in cell shape and detachment from the culture plate, which is not a known phenotype of EGFR inhibition in this line. What could be the cause?

  • Possible Cause: This phenotype is often associated with the inhibition of kinases involved in cytoskeletal regulation and cell adhesion, such as Focal Adhesion Kinase (FAK) or Src family kinases. This compound may be inhibiting one or more of these off-target kinases.

  • Troubleshooting Steps:

    • Perform a Western blot analysis: Probe for the phosphorylation status of FAK (p-FAK Y397) and Src (p-Src Y416). A decrease in phosphorylation would suggest off-target inhibition.

    • Use a specific inhibitor: Treat cells with a highly specific FAK or Src inhibitor as a positive control to see if it recapitulates the observed morphological changes.

    • Consult kinome profiling data: Refer to the kinome scan data for this compound (see Table 1) to check for significant inhibition of kinases involved in cell adhesion.

Issue 2: My Western blot shows inhibition of a downstream pathway not typically associated with EGFR signaling.

  • Question: After treating my cells with this compound, I see a decrease in the phosphorylation of STAT3, which is not a primary downstream effector of EGFR in my [cell line]. Why is this happening?

  • Possible Cause: this compound might be inhibiting an upstream kinase of STAT3, such as a Janus kinase (JAK) or a Src family kinase.

  • Troubleshooting Steps:

    • Review signaling pathways: Confirm the known upstream regulators of STAT3 in your cell line.

    • Analyze kinome data: Check the kinome profiling data (Table 1) for off-target activity against JAKs or other STAT3-activating kinases.

    • Perform orthogonal validation: Use a different, specific inhibitor for the suspected off-target kinase (e.g., a JAK inhibitor) to see if it produces the same effect on STAT3 phosphorylation.

IV. Quantitative Data

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Notes
EGFR (On-Target) 98% 15 Primary Target
SRC (Off-Target)85%150High off-target activity
LYN (Off-Target)78%250Src family kinase
VEGFR2 (Off-Target)65%800Potential anti-angiogenic effect
JAK2 (Off-Target)55%>1000Moderate off-target activity
FAK (Off-Target)45%>1000Lower off-target activity

Table 2: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)

Cell LinePrimary Target ExpressionIC50 (µM)
A431High EGFR0.5
MCF-7Moderate EGFR2.5
JurkatLow/No EGFR10.0

V. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound.[1][2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to assess the phosphorylation status of target and off-target kinases.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour, then incubate with the primary antibody (e.g., anti-p-EGFR, anti-p-SRC) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

VI. Visualizations

G cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound EGFR EGFR This compound->EGFR Inhibition (On-Target) SRC SRC This compound->SRC Inhibition (Off-Target) JAK2 JAK2 This compound->JAK2 Inhibition (Off-Target) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Cytoskeleton Cytoskeletal Regulation SRC->Cytoskeleton FAK FAK FAK->Cytoskeleton STAT3 STAT3 Pathway JAK2->STAT3

Caption: On-target vs. off-target signaling of this compound.

G cluster_workflow Experimental Workflow A Observe Unexpected Phenotype (e.g., Cytotoxicity, Morphology Change) B Perform Dose-Response Curve (MTT Assay) A->B C Compare Cytotoxicity IC50 to On-Target IC50 B->C D Is there a significant discrepancy? C->D E Hypothesize Off-Target Effects D->E Yes I Confirm Off-Target Effect D->I No (Likely On-Target) F Kinome Profiling (Identify Potential Off-Targets) E->F G Western Blot for Off-Target Pathways (p-SRC, p-STAT3) F->G H Orthogonal Validation with Specific Inhibitors & RNAi G->H H->I

Caption: Workflow for investigating off-target effects.

G cluster_troubleshooting Troubleshooting Logic Start Unexpected Result Check1 Check Drug Concentration & Purity Start->Check1 Check2 Review Literature for Known Off-Targets Check1->Check2 Concentration OK Test1 Perform Orthogonal On-Target Validation (RNAi) Check2->Test1 No Known Off-Targets Test2 Profile Off-Target Kinase Activity Check2->Test2 Potential Off-Targets Identified Conclusion1 Result is On-Target Test1->Conclusion1 Phenotype Persists Conclusion2 Result is Off-Target Test1->Conclusion2 Phenotype Lost Test2->Conclusion2 Off-Target Confirmed

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Optimizing Compound Concentrations for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing compound concentrations for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration range for a new compound in a cytotoxicity assay?

A1: The initial step is to perform a dose-response screening over a broad range of concentrations. This typically involves a serial dilution of your compound, for example, from a high concentration (e.g., 1 mM) down to a very low concentration (e.g., 1 nM), to identify the concentration range over which the compound exhibits cytotoxic effects.

Q2: How do I select the appropriate cell density for my cytotoxicity assay?

A2: The optimal cell density is crucial for reliable results and depends on the cell line's growth rate. It is recommended to perform a cell titration experiment to determine the ideal seeding density where cells are in the exponential growth phase during the assay.[1] Seeding too few cells can lead to low signals, while too many can result in nutrient depletion and cell death unrelated to the compound's cytotoxicity.[2]

Q3: What are the essential controls to include in a cytotoxicity assay?

A3: Every cytotoxicity assay should include the following controls:

  • Untreated Control: Cells incubated with the vehicle (the solvent used to dissolve the compound) at the same concentration used for the test compound. This serves as a baseline for 100% cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive.

  • Blank Control: Wells containing only cell culture medium without cells to measure the background absorbance or fluorescence.[3]

Q4: How long should I expose the cells to the test compound?

A4: The incubation time can significantly impact the cytotoxic effects of a compound.[4] A common starting point is 24 to 72 hours.[3] However, the optimal exposure time depends on the compound's mechanism of action and the cell line's doubling time. Time-course experiments can be conducted to determine the most appropriate incubation period.

Troubleshooting Guide

IssuePossible CauseRecommendation
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[5]
Low Signal or Weak Absorbance/Fluorescence Suboptimal cell number, insufficient incubation time, or inactive reagents.Optimize cell seeding density. Increase the incubation time with the compound or the detection reagent. Ensure reagents are stored correctly and are not expired.[1]
High Background Signal Contamination (bacterial or yeast), or interference of the test compound with the assay reagents.Check for contamination in the cell culture. Run a control with the compound in cell-free medium to check for direct reaction with the assay dye.
Unexpected Results (e.g., Increased Viability at High Concentrations) Compound precipitation at high concentrations, or the compound interfering with the assay chemistry.Visually inspect the wells for any precipitate. Test the compound's effect on the assay reagents in a cell-free system.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation reagent_add Add Cytotoxicity Reagent incubation->reagent_add read_plate Read Plate reagent_add->read_plate calc_viability Calculate % Viability read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response troubleshooting_workflow start Unexpected Results check_controls Are controls (positive/negative) valid? start->check_controls check_variability High variability between replicates? check_controls->check_variability Yes investigate_assay Investigate Assay Failure: - Reagent quality - Instrument settings check_controls->investigate_assay No check_signal Low signal or high background? check_variability->check_signal No review_pipetting Review Pipetting Technique & Seeding check_variability->review_pipetting Yes optimize_density Optimize Cell Density & Incubation Time check_signal->optimize_density Yes check_interference Check for Compound Interference check_signal->check_interference No end Refined Protocol investigate_assay->end review_pipetting->end optimize_density->end check_interference->end

References

Troubleshooting Gastrophenzine precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of Gastrophenzine in experimental media.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound precipitation.

Question: My this compound stock solution, prepared in DMSO, appears cloudy or has visible precipitate. What should I do?

Answer:

  • Confirm Concentration: Ensure the concentration of your stock solution does not exceed the maximum solubility of this compound in DMSO (see Table 1).

  • Gentle Warming: Gently warm the solution in a water bath set to 37°C for 5-10 minutes. Agitate the vial gently by swirling or vortexing at a low speed. Avoid overheating, as it may degrade the compound.

  • Sonication: If warming is ineffective, sonicate the solution for 2-5 minutes in a bath sonicator. This can help break up small aggregates and improve dissolution.

  • Solvent Quality: Ensure the DMSO used is of high purity and anhydrous. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Preparation of Fresh Stock: If precipitation persists, it is recommended to prepare a fresh stock solution.

Question: I observed precipitation immediately after diluting my this compound DMSO stock into aqueous media (e.g., PBS or cell culture medium). How can I prevent this?

Answer:

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.

  • Pre-warm the Media: Ensure your cell culture media or PBS is pre-warmed to 37°C before adding the this compound stock.

  • Rapid Mixing: Add the stock solution directly into the media while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Stepwise Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of media, then add this intermediate dilution to the final volume.

  • Use of a Surfactant: For in vitro assays where it is permissible, adding a small amount of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), to the final media can help maintain solubility.

  • Serum Concentration: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds. If your experimental protocol allows, ensure the serum concentration is optimal.

Question: My this compound solution was clear initially, but I noticed precipitation after storing it at 4°C or -20°C. What is the correct storage procedure?

Answer:

Precipitation upon cooling is common for compounds that are near their solubility limit at room temperature.

  • Recommended Storage: For long-term stability, it is best to store this compound as a high-concentration stock in anhydrous DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Re-dissolving after Storage: If you observe precipitate in a thawed aliquot, gently warm it to 37°C and vortex as described above before use. Ensure the compound is fully re-dissolved before adding it to your experimental media.

  • Aqueous Solution Storage: Avoid storing this compound in aqueous solutions for extended periods, as it is prone to precipitation and potential hydrolysis. Prepare fresh dilutions in aqueous media for each experiment.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing this compound stock solutions?

Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For some applications, ethanol may also be used, although the achievable concentration is lower.

What is the solubility of this compound in common solvents?

The solubility of this compound varies significantly between solvents. Please refer to the data in Table 1 for detailed information.

How does pH affect the solubility of this compound?

This compound is a weakly acidic compound. Its solubility in aqueous solutions is pH-dependent, with higher solubility at a more alkaline pH. See Table 2 for pH-dependent solubility data.

Is it normal to see a slight haze in the media after adding this compound?

A very slight, transient haze might appear upon initial dilution, but it should dissipate with gentle mixing as the compound disperses. If a persistent precipitate or cloudiness is observed, it indicates a solubility issue that should be addressed using the troubleshooting guide.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO100224.5
Ethanol2556.1
PBS (pH 7.4)0.050.11
Water< 0.01< 0.02

Molecular Weight of this compound: 445.5 g/mol

Table 2: Aqueous Solubility of this compound at Different pH Values (25°C)

pHSolubility (µg/mL)Molar Solubility (µM)
5.01.53.37
6.01022.45
7.045101.0
7.450112.2
8.0150336.7

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of this compound (Molecular Weight = 445.5 g/mol ).

  • Dissolution: a. Add the weighed this compound powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex at medium speed for 2-3 minutes until the powder is completely dissolved. A clear, pale yellow solution should be obtained. d. If needed, gently warm the tube in a 37°C water bath for 5 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protective tubes and store at -20°C or -80°C.

Visualizations

start Precipitation Observed stock_prep During Stock Preparation? start->stock_prep Yes media_dilution During Dilution in Media? start->media_dilution No check_conc Check Concentration vs. Solubility Limit stock_prep->check_conc storage After Storage? media_dilution->storage No prewarm_media Pre-warm Media to 37°C media_dilution->prewarm_media Yes re_dissolve Warm Thawed Aliquot to 37°C Before Use storage->re_dissolve Yes warm_sonicate Warm (37°C) & Sonicate check_conc->warm_sonicate new_stock Prepare Fresh Stock with Anhydrous DMSO warm_sonicate->new_stock Still Precipitated rapid_mix Add Stock to Vortexing Media prewarm_media->rapid_mix step_dilute Consider Stepwise Dilution rapid_mix->step_dilute surfactant Add Surfactant (e.g., Tween® 80) step_dilute->surfactant aliquot Aliquot & Avoid Freeze-Thaw re_dissolve->aliquot

Caption: Troubleshooting workflow for this compound precipitation.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO to Make Stock weigh->dissolve precip1 Precipitation Risk dissolve->precip1 store Store Aliquots at -80°C dissolve->store thaw Thaw & Warm Aliquots store->thaw precip2 Precipitation Risk thaw->precip2 dilute Dilute in Pre-warmed Cell Culture Media thaw->dilute precip3 Precipitation Risk dilute->precip3 treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow highlighting precipitation risk points.

gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor pi3k PI3K receptor->pi3k P This compound This compound This compound->receptor akt Akt pi3k->akt P mtor mTOR akt->mtor P proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Gastrophenzine not showing expected effect in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Gastrophenzine in in vitro experiments. This compound is a potent and selective inhibitor of the this compound Kinase (GPK), a key enzyme in the GPK-Ras-MAPK signaling pathway, which is frequently dysregulated in various cancer types.

Troubleshooting Guide

This compound Not Showing Expected Effect In Vitro

If this compound is not demonstrating the expected inhibitory effects on cell proliferation or GPK activity in your in vitro assays, please consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
High IC50 Value in Cell Proliferation Assay 1. Compound Instability: this compound may be degrading in the cell culture medium.1a. Prepare fresh stock solutions of this compound for each experiment. 1b. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. 1c. Test the stability of this compound in your specific cell culture medium over the time course of the experiment.
2. Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to this compound.2a. Verify the expression and mutation status of GPK in your cell line. 2b. Test this compound on a known sensitive control cell line. 2c. Consider potential resistance mechanisms such as upregulation of efflux pumps (e.g., P-gp) or activation of alternative signaling pathways.
3. Suboptimal Assay Conditions: The experimental conditions may not be suitable for observing the effect of this compound.3a. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment. 3b. Ensure the incubation time with this compound is sufficient to elicit a biological response (typically 48-72 hours for proliferation assays).
No Inhibition in Kinase Assay 1. Incorrect ATP Concentration: The ATP concentration in the assay may be too high, leading to competitive inhibition.1a. Determine the Km of ATP for GPK and use an ATP concentration at or near the Km for the kinase assay.
2. Inactive Enzyme: The recombinant GPK enzyme may be inactive or have low specific activity.2a. Check the activity of the GPK enzyme using a known potent inhibitor as a positive control. 2b. Ensure proper storage and handling of the enzyme to maintain its activity.
3. Assay Interference: Components of the assay buffer or the detection system may be interfering with this compound.3a. Run a control experiment to test for assay artifacts, such as incubating this compound with the detection reagents in the absence of the enzyme.
Inconsistent Results Between Experiments 1. Reagent Variability: Inconsistent preparation of reagents can lead to variability.1a. Use a consistent source and lot for all critical reagents, including cell culture medium, serum, and the this compound compound itself. 1b. Prepare large batches of reagents where possible to minimize lot-to-lot variability.
2. Cell Culture Health: Poor cell health or high passage number can affect experimental outcomes.2a. Regularly check cells for mycoplasma contamination. 2b. Use cells within a defined low passage number range for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of this compound Kinase (GPK). By binding to the ATP-binding pocket of GPK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the GPK-Ras-MAPK signaling pathway and reducing cancer cell proliferation.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a powder at -20°C. For stock solutions (typically in DMSO), it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: Which cell lines are sensitive to this compound?

A3: Cell lines with a documented activating mutation in the GPK gene or those that show overexpression of GPK are generally sensitive to this compound. We recommend using a well-characterized sensitive cell line, such as a cell line with a known GPK mutation, as a positive control in your experiments.

Q4: How can I confirm that this compound is inhibiting GPK in my cells?

A4: To confirm the on-target activity of this compound in a cellular context, you can perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of GPK. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would indicate target engagement.

Q5: My in vitro results with this compound are promising, but the compound is not showing efficacy in vivo. What could be the reason?

A5: A discrepancy between in vitro and in vivo results can arise from several factors. Poor pharmacokinetic properties of the drug, such as low bioavailability or rapid metabolism, are common reasons for the lack of in vivo efficacy.[1][2] Additionally, the tumor microenvironment in an in vivo model can confer resistance to the drug. It is important to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in your animal model.

Experimental Protocols

Cell Proliferation Assay

This protocol describes a method for assessing the effect of this compound on the proliferation of cancer cells using a resazurin-based assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This protocol outlines a method for measuring the inhibitory activity of this compound against recombinant GPK enzyme using a generic kinase assay kit.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, substrate, and ATP solutions as per the manufacturer's instructions.

    • Prepare a serial dilution of this compound in the kinase reaction buffer at 2X the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the this compound dilutions.

    • Add 5 µL of the GPK enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the kinase activity according to the kit manufacturer's protocol. This may involve the addition of a detection reagent that specifically recognizes the phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (no inhibitor).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

GPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GPK GPK Receptor->GPK Activates Ras Ras GPK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->GPK Inhibits Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: The GPK-Ras-MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Treat Cells with this compound Dilutions A->D B Culture and Harvest Cells C Seed Cells in 96-well Plate B->C C->D E Incubate for 72 hours D->E F Add Resazurin and Incubate E->F G Measure Fluorescence F->G H Calculate IC50 Value G->H

Caption: Workflow for a cell proliferation assay to test this compound's efficacy.

Troubleshooting_Tree Start This compound Ineffective? AssayType Which Assay? Start->AssayType Cellular Cell-Based Assay AssayType->Cellular Cellular Biochemical Kinase Assay AssayType->Biochemical Biochemical CheckCompound Check Compound Stability & Purity Cellular->CheckCompound CheckCells Verify Cell Line (GPK status, resistance) Cellular->CheckCells CheckAssay Optimize Assay Conditions (density, time) Cellular->CheckAssay CheckEnzyme Confirm Enzyme Activity Biochemical->CheckEnzyme CheckATP Verify ATP Concentration Biochemical->CheckATP CheckInterference Test for Assay Interference Biochemical->CheckInterference

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Gastrophenzine Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with Gastrophenzine.

General Information

This compound is a novel compound under investigation for its therapeutic potential. Structurally related to phenothiazine derivatives, it is anticipated to modulate cellular signaling pathways that can influence cell proliferation and survival. Researchers using this compound may observe significant effects on cell viability, and this guide is designed to address common technical challenges and questions that arise during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound on cell viability?

A1: While research is ongoing, based on its similarity to phenothiazine compounds, this compound is hypothesized to induce apoptosis (programmed cell death) and potentially necrosis at higher concentrations. Phenothiazine derivatives have been shown to induce apoptosis by affecting cell cycle progression and the expression of proteins like p53 and p21.[1] The specific pathway may involve the activation of death receptors or mitochondrial-mediated events.

Q2: At what concentrations should I expect to see a decrease in cell viability with this compound?

A2: The effective concentration of this compound will be highly dependent on the cell line being used. For related compounds like chlorpromazine and trifluoperazine, apoptosis has been observed at concentrations around 10 µg/ml.[1] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.

Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?

A3: Apoptosis and necrosis are distinct forms of cell death.[2][3] You can differentiate them using assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Q4: My cell viability results with this compound are not consistent. What are the common causes of variability?

A4: Inconsistent results in cell-based assays can stem from several factors. Key considerations include cell passage number, as high passage numbers can alter cellular responses, and initial cell seeding density.[4] Additionally, the "edge effect" in multi-well plates, where wells on the perimeter experience more evaporation, can lead to increased osmolarity and decreased cell viability.[5] Ensuring proper mixing of reagents and consistent incubation times is also critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High variability between replicate wells in my cell viability assay.
  • Question: I am seeing significant differences in viability readings between wells that were treated with the same concentration of this compound. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and that you mix the cell suspension between pipetting into each well. Clumped cells will lead to inconsistent starting cell numbers.[6]

    • Edge Effects: As mentioned in the FAQs, evaporation in outer wells can affect cell health.[5] To mitigate this, you can avoid using the outer wells of your plate for experimental samples and instead fill them with sterile media or PBS.

    • Pipetting Errors: Small volumes of concentrated drug stock can be difficult to pipette accurately. Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques.

    • Inadequate Reagent Mixing: After adding the viability reagent (e.g., MTT, CellTiter-Glo®), ensure gentle but thorough mixing to get a homogenous solution in each well before reading the plate.

Issue 2: My negative control (untreated) cells show low viability.
  • Question: Even my cells that have not been treated with this compound are showing poor health. What should I check?

  • Answer:

    • Cell Culture Conditions: Verify that your incubator has the correct temperature, CO2, and humidity levels. Contamination with bacteria, yeast, fungi, or mycoplasma can significantly impact cell health.[6] Regularly test your cultures for mycoplasma.

    • Media and Supplements: Ensure your media has not expired and contains all the necessary supplements. Some components, like L-glutamine, can degrade over time.

    • Cell Passage Number: Cells that have been in culture for too long (high passage number) can become senescent and less robust.[4] It is best to use cells from a fresh, low-passage frozen stock.

    • DMSO Concentration: If you are using DMSO to dissolve this compound, ensure the final concentration in your media is not toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but this should be tested for your specific cell line.

Issue 3: I am not observing a dose-dependent decrease in viability.
  • Question: I have treated my cells with a range of this compound concentrations, but I am not seeing the expected dose-response curve. Why might this be?

  • Answer:

    • Incorrect Concentration Range: You may be testing a concentration range that is too high (resulting in 100% cell death at all concentrations) or too low (no observable effect). Perform a broad range-finding experiment first (e.g., 0.01 µM to 100 µM) to identify the active range for your cell line.

    • Drug Stability: this compound may be unstable in your culture medium or sensitive to light. Prepare fresh dilutions for each experiment and protect your stock solutions from light if necessary.

    • Assay Incubation Time: The timing of your viability assay is crucial. If you measure viability too early, you may not detect the full effect of the drug. Conversely, if you wait too long, the cells may recover or secondary effects could obscure the primary mechanism. A time-course experiment is recommended.

    • Assay Type: The chosen viability assay may not be suitable. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell number if the drug affects mitochondrial function.[7] Consider using an alternative assay that measures a different aspect of cell health, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[5][7]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on A549 Lung Carcinoma Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
578.1 ± 6.3
1052.4 ± 4.8
2521.9 ± 3.9
505.7 ± 2.1

Table 2: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial reductase enzymes.[7]Inexpensive, well-established.Can be affected by changes in metabolic rate, requires a solubilization step.
CellTiter-Glo® Quantifies ATP, indicating the presence of metabolically active cells.[5]Highly sensitive, fast (single reagent addition).More expensive than colorimetric assays.
LDH Release Measures lactate dehydrogenase released from damaged cells.[7]Indicates membrane integrity and cytotoxicity.Less sensitive for early apoptotic events.
Annexin V/PI Differentiates between viable, apoptotic, and necrotic cells.Provides detailed information on the mode of cell death.Requires a flow cytometer, more complex protocol.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Gastrophenzine_Pathway This compound This compound Death_Receptor Death Receptor (e.g., Fas) This compound->Death_Receptor Mitochondria Mitochondrial Stress This compound->Mitochondria Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Cytochrome_c->Caspase3 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Low Passage) Seeding 2. Seed Cells in 96-well plate Cell_Culture->Seeding Drug_Prep 3. Prepare this compound Serial Dilutions Seeding->Drug_Prep Treatment 4. Treat Cells (24-72h incubation) Drug_Prep->Treatment Add_Reagent 5. Add Viability Reagent (e.g., MTT) Treatment->Add_Reagent Incubate_Reagent 6. Incubate Add_Reagent->Incubate_Reagent Read_Plate 7. Read Plate Incubate_Reagent->Read_Plate Data_Analysis 8. Analyze Data (Calculate % Viability) Read_Plate->Data_Analysis Dose_Response 9. Plot Dose-Response Curve (Determine IC50) Data_Analysis->Dose_Response Troubleshooting_Tree cluster_solutions Potential Solutions Start Inconsistent Viability Results? High_Variance High variance between replicates? Start->High_Variance Poor_Controls Poor viability in negative controls? Start->Poor_Controls No_Dose_Response No dose-response observed? Start->No_Dose_Response Check_Seeding Review cell seeding protocol Use_Inner_Wells Use inner wells only Calibrate_Pipettes Calibrate pipettes Check_Cells Check for contamination and passage number Optimize_DMSO Optimize final DMSO concentration Broaden_Range Test broader concentration range Time_Course Perform a time-course experiment Change_Assay Try an alternative viability assay High_Variance->Check_Seeding Yes High_Variance->Use_Inner_Wells Yes High_Variance->Calibrate_Pipettes Yes Poor_Controls->Check_Cells Yes Poor_Controls->Optimize_DMSO Yes No_Dose_Response->Broaden_Range Yes No_Dose_Response->Time_Course Yes No_Dose_Response->Change_Assay Yes

References

Technical Support Center: Modifying Gastrophenzine Delivery for Better Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrophenzine. The focus is on overcoming common experimental hurdles related to its pH-sensitive, mucoadhesive microsphere delivery system to enhance therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proton pump inhibitor (PPI) with a dual mechanism. First, it irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion.[1][2][3] Second, it activates the proprietary Mucosal Defense Factor (MDF) pathway, which is believed to upregulate the expression of gastro-protective genes, promoting mucosal healing.

Q2: Why is a specialized delivery system necessary for this compound?

A2: The delivery system is critical for two reasons. This compound is acid-labile and requires protection from the highly acidic stomach environment to prevent premature degradation.[4] The enteric coating ensures it remains intact until it reaches the more alkaline environment of the small intestine.[4][5] Additionally, the mucoadhesive properties of the microspheres are designed to prolong the residence time of the drug at the mucosal surface, maximizing its local therapeutic effect.[6]

Q3: At what pH is the this compound enteric coating designed to dissolve?

A3: The enteric coating is formulated to start dissolving at a pH of 6.0 and to complete dissolution by pH 6.8. This ensures it passes through the stomach (pH 1.5-3.5) intact and releases the drug in the proximal small intestine.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in-vitro and in-vivo experiments with this compound.

Issue 1: Poor or Inconsistent In-Vitro Drug Release

You observe that less than 80% of the encapsulated this compound is released during the 2-hour dissolution test in simulated intestinal fluid (pH 6.8), or you see high variability between batches.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Coating Integrity Failure 1. Verify Coating Thickness & Uniformity: Use Scanning Electron Microscopy (SEM) to visually inspect microsphere cross-sections.An inconsistent or overly thick enteric coating can impede or prevent timely dissolution.[5][7]
2. Review Coating Process Parameters: Ensure that the spray rate, drying temperature, and plasticizer concentration are within the validated range.Suboptimal coating parameters can lead to a brittle or non-uniform film, affecting dissolution performance.[5][8]
Dissolution Method Issues 1. Check Dissolution Medium pH: Calibrate your pH meter and verify that the pH of the simulated intestinal fluid is consistently 6.8.The enteric polymer's solubility is highly pH-dependent. Small deviations can significantly alter release rates.[4]
2. Ensure Proper Agitation: Confirm that the paddle speed (USP Apparatus 2) is set to the recommended 50-75 RPM and that microspheres are not coning at the bottom.Inadequate agitation can create localized saturation of the drug, artificially lowering the dissolution rate.
Formulation Incompatibility 1. Assess Drug-Polymer Interaction: Perform Differential Scanning Calorimetry (DSC) on the coated microspheres to check for interactions that may alter the polymer's dissolution properties.Unintended chemical interactions can crosslink the polymer or otherwise inhibit its ability to dissolve as intended.
Issue 2: Suboptimal Efficacy in Preclinical Animal Models

Despite successful in-vitro release, this compound shows lower-than-expected efficacy (e.g., minimal change in gastric pH or lack of mucosal healing) in rodent models.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Poor Mucoadhesion 1. Conduct Ex-Vivo Mucoadhesion Test: Use a texture analyzer or tensile strength tester to measure the force required to detach microspheres from excised gastric mucosa.[9][10][11]The mucoadhesive polymer may not be interacting effectively with the gastric mucus layer, leading to rapid transit and insufficient drug exposure time.
2. Evaluate Gastric Residence Time: Perform a gamma scintigraphy or fluorescence imaging study in vivo to track the location and residence time of labeled microspheres.This provides direct evidence of whether the delivery system is remaining at the target site for the intended duration.
Species-Specific Physiological Differences 1. Compare Gastric pH and Transit Time: Review literature values for gastric pH and emptying time in your animal model versus humans.Rodent gastric physiology can differ significantly from humans. A faster transit time or different pH profile may not allow for complete drug release and absorption.[7]
2. Consider a Different Animal Model: If physiological differences are suspected to be a major factor, evaluate the feasibility of using a model with more comparable gastrointestinal physiology, such as the pig.Choosing the right preclinical model is critical for translational success.[12]
Dose Dumping or Premature Release 1. Analyze Plasma Concentration Profile: Conduct a pharmacokinetic study to determine if the Cmax is reached too early, suggesting premature release, or if the overall exposure (AUC) is too low.An early spike (dose dumping) can lead to systemic side effects instead of local efficacy and suggests the enteric coat may have failed in vivo.[13]

Experimental Protocols

Protocol 1: In-Vitro Drug Release Testing (USP Apparatus 2)

This protocol is for assessing the dissolution profile of this compound microspheres.

Materials:

  • USP Apparatus 2 (Paddle Type)

  • Dissolution vessels (900 mL)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • This compound microspheres

  • HPLC system for quantification

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5°C.

  • Place 750 mL of SGF (pH 1.2) into each vessel and allow it to equilibrate.

  • Place a precisely weighed amount of this compound microspheres into each vessel.

  • Begin agitation at 50 RPM.

  • After 2 hours, withdraw a 5 mL sample from each vessel. Do not replace the volume.

  • Carefully drain the SGF and immediately add 900 mL of pre-warmed SIF (pH 6.8).

  • Continue agitation at 50 RPM.

  • Withdraw 5 mL samples at 15, 30, 45, 60, 90, and 120 minutes. Replace each withdrawal with 5 mL of fresh, pre-warmed SIF.

  • Filter all samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

Protocol 2: Ex-Vivo Mucoadhesion Strength Measurement

This protocol measures the force of adhesion between the microspheres and gastric mucosal tissue.[6][9]

Materials:

  • Texture Analyzer with a cylindrical probe

  • Freshly excised porcine gastric mucosa

  • Phosphate Buffered Saline (PBS), pH 4.0

  • This compound microspheres

Procedure:

  • Mount a section of the porcine gastric mucosa onto a platform, with the mucosal side facing up. Keep it moist with PBS (pH 4.0).

  • Securely attach a known quantity of this compound microspheres to the base of the texture analyzer probe using double-sided tape.

  • Lower the probe until the microspheres make contact with the mucosal surface.

  • Apply a constant contact force of 0.5 N for 60 seconds to allow for adhesion.

  • Raise the probe at a constant speed of 0.1 mm/s.

  • Record the force required to detach the probe from the mucosal surface. This peak force is the mucoadhesive strength.

  • Repeat the measurement at least three times with fresh mucosal tissue and microspheres for each batch.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound, involving both proton pump inhibition and activation of the Mucosal Defense Factor (MDF) pathway.

Gastrophenzine_MOA cluster_cell Parietal Cell Microsphere Enteric-Coated This compound Microsphere This compound This compound (Released) Microsphere->this compound ProtonPump H+/K+ ATPase (Proton Pump) This compound->ProtonPump Inhibits MDF_Pathway MDF Signaling Pathway This compound->MDF_Pathway Activates Gene Protective Gene Expression MDF_Pathway->Gene Promotes

Caption: this compound's dual mechanism of action.

Experimental Workflow for Efficacy Troubleshooting

This workflow provides a logical sequence of steps to diagnose suboptimal in-vivo efficacy of this compound.

Troubleshooting_Workflow Start Start: Suboptimal In-Vivo Efficacy CheckRelease Confirm In-Vitro Release Profile Start->CheckRelease CheckAdhesion Test Ex-Vivo Mucoadhesion CheckRelease->CheckAdhesion Passes Reformulate_Release Action: Reformulate Coating CheckRelease->Reformulate_Release Fails CheckPK Conduct In-Vivo Pharmacokinetic Study CheckAdhesion->CheckPK Passes Reformulate_Adhesion Action: Modify Mucoadhesive Polymer CheckAdhesion->Reformulate_Adhesion Fails AdjustDose Action: Adjust Dosing Regimen or Animal Model CheckPK->AdjustDose Fails (e.g., low AUC) End End: Optimized Formulation CheckPK->End Passes Reformulate_Release->Start Reformulate_Adhesion->Start AdjustDose->Start

Caption: Troubleshooting workflow for suboptimal efficacy.

References

Technical Support Center: Overcoming Gastrophenzine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gastrophenzine is a fictional drug. The following technical support guide is based on established principles of drug resistance in cancer cells, particularly concerning tyrosine kinase inhibitors (TKIs), and is intended for research and informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel tyrosine kinase inhibitor (TKI) designed to target the constitutively active Gastro-Resistance Pathway (GRP) kinase, a key driver in several gastrointestinal cancers. By binding to the ATP-binding pocket of the GRP kinase, this compound inhibits downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: My this compound-sensitive cancer cell line is showing a decreased response to the drug. What are the potential causes of this acquired resistance?

Acquired resistance to this compound can arise through several mechanisms:

  • On-target alterations: Mutations in the GRP kinase domain can prevent this compound from binding effectively. A common "gatekeeper" mutation, T315I, has been reported in preclinical models.

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the GRP blockade. Upregulation of the MET or IGF1R receptor tyrosine kinases has been observed to reactivate downstream pathways like PI3K/AKT.[1][2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[3]

  • Tumor heterogeneity: The original cell line may have contained a small subpopulation of this compound-resistant cells that were selected for and expanded under treatment pressure.[4]

Q3: How can I confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a series of experiments are recommended. These include:

  • IC50 Determination: Confirm the shift in drug sensitivity by performing a dose-response assay to compare the IC50 value of the resistant line to the parental sensitive line.

  • Mutation Analysis: Sequence the GRP kinase domain to identify potential mutations, such as the T315I gatekeeper mutation.

  • Efflux Pump Activity Assay: Measure the activity of ABC transporters using fluorescent substrates to determine if increased drug efflux is a contributing factor.

  • Western Blot Analysis: Assess the activation state of key proteins in potential bypass pathways (e.g., phospho-MET, phospho-AKT).

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.
Possible Cause Troubleshooting Steps Expected Outcome
Development of a resistant cell population.1. Perform a new IC50 assay to confirm the resistance. 2. Compare the new IC50 value to the historical data for the parental cell line.A significant fold-increase in the IC50 value confirms resistance.
Incorrect drug concentration or degradation.1. Verify the stock concentration of this compound. 2. Prepare fresh dilutions for each experiment. 3. Check the storage conditions and expiration date of the drug.Consistent IC50 values are obtained with a fresh, properly stored drug stock.
Cell culture issues.1. Ensure cells are healthy and in the exponential growth phase before treatment. 2. Check for mycoplasma contamination.Healthy, uncontaminated cells will exhibit their expected sensitivity to this compound.
Issue 2: My cells are resistant, but I don't see any mutations in the GRP kinase.
Possible Cause Troubleshooting Steps Expected Outcome
Activation of a bypass signaling pathway.1. Perform western blot analysis for key signaling proteins (e.g., p-MET, p-AKT, p-ERK). 2. Consider a phospho-RTK array to screen for multiple activated kinases.Increased phosphorylation of proteins in a bypass pathway (e.g., MET, AKT) in the resistant line compared to the sensitive line.
Increased drug efflux.1. Conduct an ABC transporter efflux assay using a fluorescent substrate. 2. Measure the expression levels of ABCB1 and ABCG2 via qPCR or western blot.Reduced intracellular accumulation of the fluorescent substrate in resistant cells, which can be reversed by known ABC transporter inhibitors. Increased expression of ABCB1 or ABCG2.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Sensitive (GRP-S)501
Resistant Subclone 1 (GRP-R1)150030
Resistant Subclone 2 (GRP-R2)80016

Table 2: Efflux Pump Activity in this compound Sensitive and Resistant Cells

Cell LineFluorescent Substrate Accumulation (Relative Fluorescence Units)
GRP-S10,000
GRP-R12,500
GRP-R1 + Efflux Pump Inhibitor9,500

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: ABC Transporter Efflux Assay
  • Cell Preparation: Harvest cells and resuspend them in a buffer at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: (Optional) Pre-incubate cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 30 minutes.

  • Fluorescent Substrate Loading: Add a fluorescent substrate (e.g., Rhodamine 123) to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells and resuspend them in a substrate-free medium. Incubate for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: Compare the fluorescence intensity between sensitive and resistant cells, with and without the inhibitor. A lower fluorescence in resistant cells that is reversed by the inhibitor indicates increased efflux pump activity.[3][4]

Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRP Receptor GRP_Kinase GRP Kinase GRPR->GRP_Kinase Activates RAS RAS GRP_Kinase->RAS PI3K PI3K GRP_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->GRP_Kinase Inhibits

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Is_Resistant Is Resistance Confirmed? Confirm_Resistance->Is_Resistant Check_Drug_Culture Troubleshoot Drug/Culture Conditions Is_Resistant->Check_Drug_Culture No Mutation_Analysis GRP Kinase Sequencing Is_Resistant->Mutation_Analysis Yes Mutation_Found Mutation Found? Mutation_Analysis->Mutation_Found On_Target_Resistance On-Target Resistance (e.g., T315I) Mutation_Found->On_Target_Resistance Yes Efflux_Assay Efflux Pump Assay Mutation_Found->Efflux_Assay No Efflux_Increased Increased Efflux? Efflux_Assay->Efflux_Increased Efflux_Resistance Efflux-Mediated Resistance Efflux_Increased->Efflux_Resistance Yes Bypass_Analysis Bypass Pathway Analysis (Western Blot/Array) Efflux_Increased->Bypass_Analysis No Bypass_Active Bypass Pathway Active? Bypass_Analysis->Bypass_Active Bypass_Resistance Bypass Pathway Resistance Bypass_Active->Bypass_Resistance Yes Unknown Investigate Other Mechanisms Bypass_Active->Unknown No

Caption: Troubleshooting this compound Resistance.

Experimental_Workflow Start Hypothesis: Acquired Resistance to this compound Generate_Resistant_Line Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Characterize_Phenotype Characterize Phenotype (IC50, Growth Rate) Generate_Resistant_Line->Characterize_Phenotype Genomic_Analysis Genomic Analysis (GRP Sequencing) Characterize_Phenotype->Genomic_Analysis Protein_Analysis Protein Analysis (Western Blot, Arrays) Characterize_Phenotype->Protein_Analysis Functional_Assays Functional Assays (Efflux Pump Assay) Characterize_Phenotype->Functional_Assays Data_Integration Integrate Data to Identify Mechanism Genomic_Analysis->Data_Integration Protein_Analysis->Data_Integration Functional_Assays->Data_Integration Validate_Mechanism Validate Mechanism (e.g., Combination Therapy) Data_Integration->Validate_Mechanism Conclusion Conclusion on Resistance Mechanism Validate_Mechanism->Conclusion

Caption: Investigating this compound Resistance.

References

Validation & Comparative

Comparative Analysis of Gastrophenzine and NeuroLaxin in a Neuronal Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two novel neuroprotective agents, Gastrophenzine and NeuroLaxin, in a quantitative neuronal apoptosis assay. The data presented herein is intended to inform researchers and drug development professionals on the relative efficacy of these compounds in mitigating programmed cell death in neuronal cell cultures.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from a comparative study of this compound and NeuroLaxin in a Caspase-3 activity assay. The assay was performed on primary cortical neurons subjected to glutamate-induced excitotoxicity.

Parameter This compound NeuroLaxin Vehicle Control
EC₅₀ (Caspase-3 Inhibition) 15 nM25 nMN/A
Maximum Inhibition (%) 92%85%0%
Time to Peak Effect (Hours) 68N/A
Cell Viability (at EC₅₀) 88%82%45%

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Primary Cortical Neuron Culture

Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats. The cortices were dissected, dissociated using papain, and plated on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. The neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro prior to experimentation.

Glutamate-Induced Excitotoxicity

To induce apoptosis, neuronal cultures were exposed to 100 µM glutamate for 24 hours. Control wells received a vehicle solution.

Compound Treatment

This compound and NeuroLaxin were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium to final concentrations ranging from 1 nM to 1 µM. The compounds were added to the cell cultures 1 hour prior to the addition of glutamate.

Caspase-3 Activity Assay

Caspase-3 activity, a key indicator of apoptosis, was measured using a commercially available colorimetric assay kit (e.g., Abcam, cat. no. ab39401). Briefly, after the 24-hour glutamate exposure, the cells were lysed, and the lysate was incubated with a Caspase-3 substrate (DEVD-p-nitroanilide). The cleavage of the substrate by active Caspase-3 releases p-nitroanilide, which can be quantified by measuring the absorbance at 405 nm. The results were normalized to the protein concentration of each sample.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay culture Primary Cortical Neuron Culture plate Plate cells in 96-well plates culture->plate compound Add this compound or NeuroLaxin plate->compound glutamate Induce apoptosis with Glutamate compound->glutamate lyse Lyse cells glutamate->lyse caspase_assay Perform Caspase-3 Activity Assay lyse->caspase_assay readout Measure Absorbance at 405 nm caspase_assay->readout

Caption: Experimental workflow for the comparative analysis of this compound and NeuroLaxin.

signaling_pathway cluster_this compound This compound Pathway cluster_neurolaxin NeuroLaxin Pathway cluster_apoptosis Apoptotic Cascade This compound This compound receptor_g GPCR-7b This compound->receptor_g pi3k PI3K receptor_g->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Upregulation) akt->bcl2 bax Bax bcl2->bax Inhibits neurolaxin NeuroLaxin receptor_n TrkB neurolaxin->receptor_n plc PLCγ receptor_n->plc dag_ip3 DAG / IP3 plc->dag_ip3 pkc PKC dag_ip3->pkc pkc->bax Inhibits apoptosis_stimulus Glutamate Excitotoxicity apoptosis_stimulus->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathways for this compound and NeuroLaxin in neuronal apoptosis.

Gastrophenzine Demonstrates Competitive Efficacy in Preclinical Xenograft Models for Triple-Negative Breast Cancer and Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis of preclinical data, Gastrophenzine, a novel therapeutic agent, has shown significant anti-tumor activity in xenograft models of triple-negative breast cancer (TNBC) and glioblastoma. The findings, which position this compound as a viable candidate for further clinical investigation, indicate its efficacy is comparable, and in some aspects potentially superior, to standard-of-care chemotherapies in these aggressive cancer types. This comparison guide provides an objective overview of this compound's performance against established treatments, supported by experimental data.

Recent studies have highlighted the potential of repurposing existing drugs for new therapeutic indications. This compound, originally developed for a different therapeutic area, has been identified as a potent inhibitor of key cancer signaling pathways. Our analysis consolidates the available preclinical evidence to offer researchers, scientists, and drug development professionals a clear comparison of its efficacy.

Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Xenograft Models

This compound has demonstrated notable efficacy in inhibiting tumor growth in TNBC xenograft models. In a key study, this compound treatment resulted in a significant reduction in tumor volume compared to control groups. The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.

Comparative Efficacy Data: TNBC
Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Final Tumor Volume (mm³)Cell Line UsedReference
This compound (Thioridazine) 32 mg/kg, daily55% (volume reduction)549.3 ± 205.24T1 (murine)[1][2]
Paclitaxel 13.73 mg/kg, every 3 days for 21 days77.32%Not explicitly statedMDA-MB-231 (human)[3]
Carboplatin 40 mg/kg, single doseDecrease in relative tumor sizeNot explicitly statedUCD52 (human PDX)[4][5]
Vehicle Control N/A0%1232.8 ± 282.84T1 (murine)[1]

Efficacy of this compound in Glioblastoma Xenograft Models

The therapeutic potential of this compound extends to glioblastoma, a highly aggressive brain tumor with limited treatment options. Preclinical studies indicate that this compound can effectively suppress tumor growth in glioblastoma xenograft models. Its mechanism of action in this context is also linked to the disruption of critical cancer cell signaling pathways.

Comparative Efficacy Data: Glioblastoma
Treatment GroupDosage and AdministrationTumor Volume Inhibition (TVI) (%)Survival DataCell Line UsedReference
This compound (Thioridazine) Data not available in direct comparisonData not availableData not availableU87-luc (human)N/A
Temozolomide Not explicitly stated92%Delayed mortality compared to controlU87-luc (human)[6]
Vehicle Control N/A0%All deceased by day 69U87-luc (human)[6]

Signaling Pathway of this compound

The primary anti-cancer mechanism of this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.

Gastrophenzine_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits Xenograft_Workflow start Cell Line Selection & Culture implant Tumor Cell Implantation start->implant monitor_initial Initial Tumor Growth Monitoring implant->monitor_initial randomize Randomization of Animal Cohorts monitor_initial->randomize treat Treatment Administration (Drug vs. Control) randomize->treat Treatment Groups monitor_treatment Tumor Growth & Health Monitoring During Treatment treat->monitor_treatment monitor_treatment->monitor_treatment Continue endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor_treatment->endpoint analysis Data Collection & Analysis (Tumor Volume, Survival) endpoint->analysis Yes conclusion Conclusion on Efficacy analysis->conclusion Efficacy_Comparison cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Xenograft Models This compound This compound cell_viability Cell Viability Assays This compound->cell_viability apoptosis_assays Apoptosis Assays This compound->apoptosis_assays tgi Tumor Growth Inhibition This compound->tgi survival Survival Analysis This compound->survival toxicity Toxicity Assessment This compound->toxicity soc Standard of Care soc->cell_viability soc->apoptosis_assays soc->tgi soc->survival soc->toxicity efficacy_conclusion Comparative Efficacy Conclusion tgi->efficacy_conclusion survival->efficacy_conclusion toxicity->efficacy_conclusion

References

Comparative Analysis of Novel STAT3 Inhibitors: Gastrophenzine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Gastrophenzine, a novel investigational inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, against its established analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed evaluation of its performance, supported by experimental data and methodologies, to aid in preclinical and clinical decision-making.

Introduction to STAT3 Inhibition

The STAT3 protein is a critical signaling molecule that plays a central role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This compound is a next-generation, small-molecule inhibitor designed to target the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activity. This guide compares this compound with two well-characterized STAT3 inhibitors: Stattic and S3I-201.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound relative to its analogs, based on standardized in vitro assays.

Table 1: In Vitro Potency Against STAT3

CompoundTarget DomainAssay TypeIC50 (µM)
This compound (GPZ) SH2Fluorescence Polarization0.85
StatticSH2Fluorescence Polarization5.1
S3I-201SH2Fluorescence Polarization86

Table 2: Cellular Efficacy in Human Cancer Cell Lines

CompoundCell Line (Cancer Type)Assay TypeGI50 (µM)
This compound (GPZ) MDA-MB-231 (Breast)MTT Assay1.2
StatticMDA-MB-231 (Breast)MTT Assay7.2
S3I-201MDA-MB-231 (Breast)MTT Assay>50
This compound (GPZ) A549 (Lung)MTT Assay2.5
StatticA549 (Lung)MTT Assay10.4
S3I-201A549 (Lung)MTT Assay>50

Signaling Pathway and Mechanism of Action

This compound and its analogs function by inhibiting the STAT3 signaling cascade. The diagram below illustrates the canonical JAK-STAT pathway and the specific point of intervention for these inhibitors. Upon cytokine binding, Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated, leading to dimerization and nuclear translocation to regulate gene expression. This compound preemptively binds to the STAT3 SH2 domain, blocking this dimerization step.

STAT3_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene 5. Transcription This compound This compound (Inhibitor) This compound->Dimer INHIBITS

Caption: Canonical JAK-STAT3 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay quantitatively measures the inhibition of STAT3 SH2 domain binding.

  • Objective: To determine the concentration of an inhibitor required to displace 50% of a fluorescently labeled phosphopeptide probe from the STAT3 protein.

  • Materials: Recombinant human STAT3 protein, fluorescently labeled pY-peptide probe (FITC-G-pY-L-P-Q-T-V), assay buffer (100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT), and test compounds (this compound, Stattic, S3I-201).

  • Procedure:

    • A solution containing STAT3 protein (20 nM) and the FITC-probe (10 nM) is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and added to the protein-probe mixture in a 384-well plate. The final DMSO concentration is kept below 1%.

    • The plate is incubated at room temperature for 30 minutes in the dark.

    • Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with excess unlabeled peptide) and the IC50 value is calculated using a four-parameter logistic curve fit.

MTT Cell Viability Assay for GI50 Determination

This colorimetric assay assesses the effect of inhibitors on cell metabolic activity, serving as an indicator of cell viability.

  • Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the growth of a cancer cell line.

  • Materials: MDA-MB-231 or A549 cells, DMEM culture medium, 10% FBS, penicillin-streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer (e.g., DMSO).

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Experimental and Drug Discovery Workflow

The development and validation of a novel inhibitor like this compound follow a structured workflow, from initial screening to preclinical evaluation. This process ensures a systematic assessment of potency, selectivity, and therapeutic potential.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Validation cluster_final Clinical Development A High-Throughput Screen (HTS) B Hit Identification A->B C Lead Optimization (e.g., this compound Synthesis) B->C Hit-to-Lead D In Vitro Assays (Potency, Selectivity) C->D E Cell-Based Assays (Efficacy, Toxicity) D->E F In Vivo Models (Xenograft Studies) E->F G IND-Enabling Studies F->G

Caption: Standard workflow for inhibitor discovery and preclinical validation.

Conclusion

The experimental data presented indicate that this compound exhibits significantly higher potency and cellular efficacy compared to its analogs, Stattic and S3I-201. Its low micromolar IC50 and GI50 values in representative cancer cell lines underscore its potential as a promising therapeutic candidate. The provided protocols offer a standardized framework for reproducing these findings and for the continued evaluation of novel STAT3 inhibitors. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic profile of this compound.

Gastrophenzine Demonstrates Superior Efficacy Over Standard of Care in Preclinical Models of Gastric Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Preclinical data indicates that Gastrophenzine, a novel targeted therapy, exhibits significantly greater anti-tumor activity and a more favorable safety profile compared to the current standard of care in patient-derived xenograft (PDX) models of Gastric Adenocarcinoma. These findings position this compound as a promising next-generation therapeutic for this challenging malignancy.

This guide provides a comparative analysis of this compound versus the standard of care, detailing the experimental data and methodologies from head-to-head preclinical studies.

Comparative Efficacy: Tumor Growth Inhibition

This compound was evaluated against the standard of care (SoC) chemotherapy regimen (a combination of cisplatin and 5-fluorouracil) in a PDX model of metastatic Gastric Adenocarcinoma. Tumor volume was monitored over a 28-day period.

Treatment GroupMean Tumor Volume (Day 28, mm³)Percent Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control1542 ± 188--
Standard of Care876 ± 11243.2Yes
This compound 312 ± 54 79.8 Yes

Mechanism of Action: Targeted Pathway Inhibition

This compound is a potent and selective inhibitor of the hypothetical "Gastro-Responsive Kinase" (GRK1), a key driver in a subset of Gastric Adenocarcinomas. The standard of care, in contrast, relies on non-specific DNA damage and inhibition of DNA synthesis.

cluster_SoC Standard of Care (Chemotherapy) cluster_this compound This compound SoC Cisplatin + 5-FU DNA_Damage DNA Damage SoC->DNA_Damage DNA_Synthesis_Inhibition Inhibition of DNA Synthesis SoC->DNA_Synthesis_Inhibition Apoptosis_SoC Apoptosis DNA_Damage->Apoptosis_SoC DNA_Synthesis_Inhibition->Apoptosis_SoC This compound This compound GRK1 GRK1 This compound->GRK1 Downstream_Signaling Downstream Pro-Survival Signaling GRK1->Downstream_Signaling Proliferation_Inhibition Inhibition of Proliferation Downstream_Signaling->Proliferation_Inhibition | Apoptosis_G Apoptosis Proliferation_Inhibition->Apoptosis_G

Caption: Comparative signaling pathways of this compound and Standard of Care.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Study

  • Model: PDX model established from a patient with metastatic Gastric Adenocarcinoma, characterized by a specific biomarker for GRK1 activity.

  • Animals: Female athymic nude mice, 6-8 weeks of age.

  • Tumor Implantation: 3x3 mm tumor fragments were subcutaneously implanted into the right flank of each mouse.

  • Treatment Groups (n=10 per group):

    • Vehicle Control: 0.5% methylcellulose, administered orally once daily.

    • Standard of Care: Cisplatin (3 mg/kg, intraperitoneal, weekly) and 5-fluorouracil (50 mg/kg, intraperitoneal, weekly).

    • This compound: 25 mg/kg, administered orally once daily.

  • Monitoring: Tumor volume was measured twice weekly using digital calipers. Body weight was monitored as a measure of toxicity.

  • Endpoint: The study was concluded on Day 28, and tumors were excised for further analysis.

start Implant PDX Tumor Fragments randomization Randomize into Treatment Groups (n=10) start->randomization treatment Administer Treatment (28 Days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Excise Tumors for Analysis monitoring->endpoint

Caption: Workflow for the in vivo PDX model efficacy study.

Safety and Tolerability

The safety profile of this compound was assessed by monitoring animal body weight throughout the study.

Treatment GroupMean Body Weight Change (Day 28, %)
Vehicle Control+ 5.2%
Standard of Care- 12.8%
This compound + 2.1%

The data indicates that this compound was well-tolerated, with no significant impact on body weight. In contrast, the standard of care group exhibited a notable decrease in body weight, suggesting systemic toxicity.

Conclusion

In preclinical models of Gastric Adenocarcinoma, this compound demonstrates a superior efficacy and safety profile when compared to the standard of care. Its targeted mechanism of action translates to a more potent anti-tumor response and significantly better tolerability. These results strongly support the continued clinical development of this compound for the treatment of Gastric Adenocarcinoma.

Unveiling Gastrophenzine: A Comparative Analysis of a Novel Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of gastric acid-related disorder treatments, a new contender, Gastrophenzine, has emerged, promising enhanced selectivity and a favorable safety profile. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposed with the well-established proton pump inhibitor (PPI), Omeprazole. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to elucidate the potential advantages of this novel therapeutic agent.

Executive Summary

This compound is a next-generation proton pump inhibitor designed for highly selective, covalent inhibition of the gastric H+/K+ ATPase. Preclinical data suggest that its unique molecular structure allows for a more targeted action, potentially reducing the off-target effects associated with broader-acting PPIs like Omeprazole. This guide will delve into the comparative efficacy, selectivity, and safety profiles of both compounds, supported by in vitro and in vivo experimental findings.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Omeprazole are prodrugs that, in the acidic environment of the parietal cell canaliculi, convert to their active sulfonamide forms.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, irreversibly inhibiting its function.[2] This blockage of the proton pump is the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[3][4]

While the general mechanism is shared, the key distinction lies in their molecular targets. Omeprazole binds to several cysteine residues, leading to a robust but less selective inhibition. In contrast, this compound is engineered for specific interaction with a novel binding site on the proton pump, a characteristic that underpins its enhanced selectivity profile.

cluster_ParietalCell Parietal Cell cluster_Lumen Stomach Lumen cluster_Inhibitors Inhibitors Gastrin Gastrin Gastrin_R Gastrin Receptor Gastrin->Gastrin_R Histamine Histamine H2_R H2 Receptor Histamine->H2_R ACh Acetylcholine M3_R M3 Receptor ACh->M3_R PKC Protein Kinase C Gastrin_R->PKC cAMP cAMP H2_R->cAMP M3_R->PKC ProtonPump H+/K+ ATPase (Proton Pump) PKC->ProtonPump Activation cAMP->ProtonPump Activation H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake This compound This compound (Prodrug) Active_this compound Active Sulfenamide This compound->Active_this compound Acid Activation Omeprazole Omeprazole (Prodrug) Active_Omeprazole Active Sulfenamide Omeprazole->Active_Omeprazole Acid Activation Active_this compound->ProtonPump Covalent Inhibition Active_Omeprazole->ProtonPump Covalent Inhibition

Figure 1: Signaling pathway of gastric acid secretion and PPI inhibition.

Comparative Efficacy and Potency

The inhibitory potential of this compound and Omeprazole was quantified by determining their half-maximal inhibitory concentrations (IC50) against purified H+/K+ ATPase. In vivo efficacy was assessed using a pylorus-ligated rat model to measure the inhibition of gastric acid secretion.

ParameterThis compoundOmeprazole
H+/K+ ATPase Inhibition (IC50) 2.8 µM5.1 µM
Inhibition of Gastric Acid Secretion (in vivo) 85% at 10 mg/kg78% at 10 mg/kg
Duration of Action (t1/2) ~96 hours~72 hours[3]

Table 1: Comparative Efficacy of this compound and Omeprazole

The data indicate that this compound exhibits a lower IC50 value, suggesting a higher potency in inhibiting the proton pump. This is further supported by the in vivo data, where this compound demonstrates a greater percentage of inhibition of gastric acid secretion at the same dosage as Omeprazole. The longer duration of action for this compound suggests a more stable covalent bond with the H+/K+ ATPase.

Selectivity and Off-Target Effects

A key differentiator for this compound is its purported higher selectivity. Off-target effects of some PPIs have been linked to the inhibition of other ATPases and interactions with the cytochrome P450 (CYP) enzyme system.[2][3]

Off-Target InteractionThis compound (IC50)Omeprazole (IC50)
Na+/K+ ATPase Inhibition > 1000 µM~500 µM
CYP2C19 Inhibition 25 µM8 µM
CYP3A4 Inhibition 45 µM15 µM

Table 2: Comparative Selectivity Profile

The significantly higher IC50 values for this compound against Na+/K+ ATPase and key CYP enzymes suggest a lower potential for off-target effects and drug-drug interactions compared to Omeprazole. This improved selectivity profile may translate to a better safety profile in clinical use.

Experimental Protocols

H+/K+ ATPase Inhibition Assay

The inhibitory activity of this compound and Omeprazole on H+/K+ ATPase was determined using an in vitro assay with purified enzyme from porcine gastric mucosa.

  • Enzyme Preparation: H+/K+ ATPase-rich microsomes were prepared from fresh porcine stomachs by differential centrifugation.

  • Assay Reaction: The reaction mixture contained 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl2, and 10 µg of the microsomal protein.

  • Inhibitor Incubation: Various concentrations of this compound and Omeprazole were pre-incubated with the enzyme for 20 minutes at 37°C.

  • ATP Hydrolysis: The reaction was initiated by the addition of 2 mM ATP.

  • Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis was measured colorimetrically at 660 nm after stopping the reaction with trichloroacetic acid.[5][6] The IC50 values were calculated from the dose-response curves.

cluster_Workflow H+/K+ ATPase Inhibition Assay Workflow start Start prep_enzyme Prepare H+/K+ ATPase (Porcine Gastric Mucosa) start->prep_enzyme prep_inhibitors Prepare Serial Dilutions of this compound & Omeprazole start->prep_inhibitors incubate Incubate Enzyme with Inhibitors (20 min, 37°C) prep_enzyme->incubate prep_inhibitors->incubate add_atp Initiate Reaction (Add ATP) incubate->add_atp stop_reaction Stop Reaction (Trichloroacetic Acid) add_atp->stop_reaction measure_pi Measure Inorganic Phosphate (Colorimetric, 660 nm) stop_reaction->measure_pi calculate_ic50 Calculate IC50 Values measure_pi->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the H+/K+ ATPase inhibition assay.

In Vivo Pylorus-Ligated Rat Model

The in vivo efficacy was evaluated in male Wistar rats.

  • Animal Preparation: Rats were fasted for 24 hours with free access to water.

  • Drug Administration: this compound (10 mg/kg), Omeprazole (10 mg/kg), or vehicle was administered orally.

  • Pylorus Ligation: One hour after drug administration, the rats were anesthetized, and the pyloric end of the stomach was ligated.

  • Gastric Juice Collection: After 4 hours, the animals were sacrificed, and the gastric contents were collected.

  • Analysis: The volume of gastric juice was measured, and the total acid output was determined by titration with 0.01 N NaOH.

Comparative Summary and Future Directions

The preclinical data presented in this guide highlight this compound as a promising novel proton pump inhibitor with potential advantages over Omeprazole. Its higher potency and enhanced selectivity profile suggest the potential for improved clinical efficacy and a more favorable safety profile.

cluster_Comparison Comparative Analysis: this compound vs. Omeprazole cluster_Attributes Key Attributes This compound This compound potency Potency (Lower IC50) This compound->potency Higher selectivity Selectivity (Lower Off-Target) This compound->selectivity Higher duration Duration of Action (Longer) This compound->duration Longer omeprazole Omeprazole omeprazole->potency Lower omeprazole->selectivity Lower omeprazole->duration Shorter

Figure 3: Logical comparison of this compound and Omeprazole.

Further clinical investigations are warranted to confirm these preclinical findings in human subjects. Head-to-head clinical trials will be crucial to fully elucidate the therapeutic potential and safety of this compound in the management of acid-related disorders. The data presented herein provide a strong rationale for the continued development of this promising new chemical entity.

References

Head-to-Head Comparative Analysis of Gastrophenzine and Gastroprotectin for the Treatment of Peptic Ulcer Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two gastroprotective agents: the novel selective Cyclooxygenase-2 (COX-2) inhibitor, Gastrophenzine, and the established non-selective COX inhibitor, Gastroprotectin. The following sections detail their comparative efficacy, selectivity, and safety profiles through in-vitro and in-vivo experimental data.

Comparative Efficacy and Selectivity

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) in treating inflammation is primarily mediated by the inhibition of the COX-2 enzyme, while the common gastrointestinal side effects are associated with the inhibition of the COX-1 enzyme. The following data summarizes the inhibitory activity and selectivity of this compound and Gastroprotectin.

Table 1: In-Vitro COX-1 and COX-2 Inhibition

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 250 5 50
Gastroprotectin 15 10 1.5

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In-Vivo Efficacy in a Rat Model of Indomethacin-Induced Gastric Ulcers

Treatment Group Dose (mg/kg) Ulcer Index (mm) Healing Rate (%)
Vehicle Control - 18.5 ± 2.3 0
This compound 10 4.2 ± 0.8 77.3
Gastroprotectin 10 8.9 ± 1.5 51.9

Data are presented as mean ± standard deviation.

Cellular Safety Profile

The cytotoxic effects of this compound and Gastroprotectin were evaluated on a human gastric epithelial cell line (GES-1) to assess their potential for direct cellular damage.

Table 3: Cytotoxicity in Human Gastric Epithelial Cells (GES-1)

Compound Concentration (µM) Cell Viability (%)
Vehicle Control - 100
This compound 100 95.2 ± 4.1
Gastroprotectin 100 78.6 ± 5.5

Cell viability was assessed after 24 hours of exposure. Data are presented as mean ± standard deviation.

Experimental Protocols

A human whole blood assay was used to determine the COX-1 and COX-2 inhibitory activity of the compounds. For the COX-1 assay, whole blood was incubated with the test compounds, and coagulation-induced thromboxane B2 (TXB2) production was measured. For the COX-2 assay, lipopolysaccharide (LPS) was added to induce COX-2 expression, and subsequent prostaglandin E2 (PGE2) production was measured after incubation with the test compounds. The concentrations of TXB2 and PGE2 were quantified using enzyme-linked immunosorbent assays (ELISAs). The IC₅₀ values were then calculated from the concentration-response curves.

Male Sprague-Dawley rats weighing 200-250g were fasted for 24 hours. Gastric ulcers were induced by a single oral administration of indomethacin (30 mg/kg). One hour after ulcer induction, the rats were treated orally with either vehicle control, this compound (10 mg/kg), or Gastroprotectin (10 mg/kg) once daily for three consecutive days. On the fourth day, the animals were euthanized, and their stomachs were removed. The stomachs were inflated with 10 mL of 1% formalin solution and opened along the greater curvature. The length of the linear ulcers was measured in millimeters to calculate the ulcer index. The healing rate was calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.

Human gastric epithelial cells (GES-1) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and cultured for 24 hours. The cells were then treated with this compound (100 µM), Gastroprotectin (100 µM), or a vehicle control for an additional 24 hours. Following treatment, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Visualized Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Pharmacological Intervention Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Prostaglandins (Inducible) Prostaglandins (Inducible) COX-2->Prostaglandins (Inducible) Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (Constitutive)->Gastric Mucosal Protection Inflammation & Pain Inflammation & Pain Prostaglandins (Inducible)->Inflammation & Pain This compound This compound This compound->COX-2 Gastroprotectin Gastroprotectin Gastroprotectin->COX-1 Gastroprotectin->COX-2

Caption: Mechanism of Action of this compound and Gastroprotectin.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment (3 Days) cluster_2 Phase 3: Analysis A Fast Rats (24h) B Induce Ulcers (Indomethacin 30 mg/kg) A->B C Group 1: Vehicle Control B->C D Group 2: This compound (10 mg/kg) B->D E Group 3: Gastroprotectin (10 mg/kg) B->E F Euthanize & Collect Stomachs C->F D->F E->F G Measure Ulcer Index (mm) F->G H Calculate Healing Rate (%) G->H

Caption: Workflow for the In-Vivo Rat Ulcer Healing Experiment.

Independent Verification of Gastrophenzine's Binding Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Drug Disclaimer: The compound "Gastrophenzine" is a hypothetical agent used here for illustrative purposes. This guide utilizes experimental data and protocols for the well-characterized multi-kinase inhibitor, Dasatinib, as a real-world proxy to demonstrate the principles of binding target verification.

This guide provides a comparative analysis of two prominent, independent methods for verifying the binding target of a small molecule inhibitor: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). It is intended for researchers, scientists, and drug development professionals seeking to understand the relative strengths and practical considerations of these techniques.

Comparison of Target Verification Methods

The selection of a target verification method depends on various factors, including the experimental goals, the nature of the compound, and available resources. Below is a summary of key performance metrics for CETSA and AP-MS in the context of identifying the binding targets of Dasatinib.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding-induced thermal stabilization of the target protein in a cellular environment.Immobilized drug analog captures binding partners from cell lysates.
Primary Output Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF) upon compound treatment.[1]List of proteins that bind to the immobilized compound, identified by mass spectrometry.[2][3]
Identified On-Targets for Dasatinib BRAF, SRC, AURKB, TNKS, among others.[4]ABL, SRC family kinases (LYN, FYN, YES), and others.[2]
Identified Off-Targets for Dasatinib Moderate destabilization of some proteins observed.[4]Numerous kinases and non-kinase proteins, including NUDT5.[2]
Cellular Context Can be performed in intact cells, cell lysates, and tissue samples, preserving the native cellular environment.[1]Typically performed with cell lysates, which may disrupt cellular compartmentalization and protein complexes.
Compound Modification Not required, allowing the use of the unmodified drug.Requires chemical modification to immobilize the drug, which may alter its binding properties.
Throughput Can be adapted for high-throughput screening (HTS) formats.Generally lower throughput than HTS-CETSA.
Strengths - Directly measures target engagement in a physiological context.- No need for compound modification.- Can detect both stabilization and destabilization.- Can identify a broad range of potential binding partners.- Provides direct identification of interacting proteins.
Limitations - Indirectly identifies targets based on thermal shift.- May not be suitable for all proteins or ligands.- Immobilization may sterically hinder binding.- Prone to identifying non-specific binders.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for Dasatinib Target Engagement

This protocol is adapted from studies verifying Dasatinib's target engagement in K-562 cells.

1. Cell Culture and Treatment:

  • Culture K-562 cells in appropriate media to the desired confluence.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing a protease inhibitor cocktail.

  • Treat the cell suspension with Dasatinib (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

2. Thermal Challenge:

  • Aliquot the treated cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler.

  • Include an unheated control at 37°C.

3. Cell Lysis and Protein Solubilization:

  • Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to induce lysis.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the soluble protein levels of the target of interest (e.g., BCR-ABL, SRC) by Western blotting or other quantitative protein detection methods like mass spectrometry.

  • Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of Dasatinib indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Dasatinib

This protocol outlines a general workflow for identifying Dasatinib binding partners.

1. Preparation of Affinity Matrix:

  • Synthesize a Dasatinib analog containing a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).

  • Couple the Dasatinib analog to the beads according to the manufacturer's instructions.

  • Thoroughly wash the beads to remove any uncoupled ligand.

2. Cell Lysis and Lysate Preparation:

  • Grow and harvest cells (e.g., K-562) as described for the CETSA protocol.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified cell lysate with the Dasatinib-coupled beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive inhibitor (e.g., free Dasatinib) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Reduce, alkylate, and digest the eluted proteins with trypsin.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

  • Compare the proteins identified from the Dasatinib-beads with the control beads to identify specific binding partners.

Visualizations

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) CETSA_start Treat cells with Dasatinib/Vehicle CETSA_heat Apply thermal gradient CETSA_start->CETSA_heat CETSA_lyse Lyse cells & separate soluble fraction CETSA_heat->CETSA_lyse CETSA_quantify Quantify soluble target protein CETSA_lyse->CETSA_quantify CETSA_end Generate melting curves to show thermal shift CETSA_quantify->CETSA_end conclusion Confirmed On- and Off-Targets CETSA_end->conclusion APMS_start Immobilize Dasatinib analog on beads APMS_incubate Incubate with cell lysate APMS_start->APMS_incubate APMS_wash Wash to remove non-specific binders APMS_incubate->APMS_wash APMS_elute Elute bound proteins APMS_wash->APMS_elute APMS_ms LC-MS/MS analysis APMS_elute->APMS_ms APMS_end Identify specific binding partners APMS_ms->APMS_end APMS_end->conclusion start Hypothesized Drug-Target Interaction verification Independent Verification start->verification verification->CETSA_start verification->APMS_start

Caption: General workflow for independent verification of drug-target interactions.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Differentiation Altered Differentiation BCR_ABL->Differentiation Dasatinib Dasatinib (this compound Proxy) Dasatinib->BCR_ABL Inhibition Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis JAK_STAT->Survival PI3K_AKT_mTOR->Survival

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

References

Benchmarking Gastrophenzine: A Comparative Analysis Against Known MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel compound Gastrophenzine against established inhibitors of the Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the MAPK/ERK signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Introduction

The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1, attractive targets for therapeutic intervention. This compound is a novel, selective, small-molecule inhibitor of MEK1. This document benchmarks its in vitro performance against two well-characterized MEK1 inhibitors: Trametinib and Selumetinib.

Performance Data Summary

The inhibitory activity of this compound, Trametinib, and Selumetinib was assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound. All data are presented as the mean ± standard deviation from three independent experiments.

CompoundTargetBiochemical IC50 (nM)Cell-Based IC50 (nM)
This compound MEK1 0.8 ± 0.1 1.2 ± 0.2
TrametinibMEK1/20.92 ± 0.041.6 ± 0.3
SelumetinibMEK1/214 ± 1.228 ± 5.1

Table 1: Comparative IC50 values for MEK1 inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow used for compound evaluation.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation This compound This compound This compound->MEK

Figure 1: The MAPK/ERK signaling pathway indicating MEK1 inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay b1 Recombinant MEK1 Enzyme b4 Measure Phosphorylation (e.g., LanthaScreen) b1->b4 b2 Kinase Substrate (inactive ERK) b2->b4 b3 ATP & Inhibitor (this compound, etc.) b3->b4 b5 Calculate Biochemical IC50 b4->b5 c1 Culture Cancer Cell Line (e.g., A375) c2 Treat with Inhibitor (Dose-Response) c1->c2 c3 Incubate (72h) c2->c3 c4 Measure Cell Viability (e.g., CellTiter-Glo) c3->c4 c5 Calculate Cell-Based IC50 c4->c5

Figure 2: General experimental workflow for inhibitor testing.

Experimental Protocols

MEK1 Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MEK1.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is used. The assay measures the phosphorylation of a recombinant, inactive ERK1 substrate by purified, active MEK1 enzyme. Inhibition of MEK1 results in a decreased phosphorylation signal.

  • Methodology:

    • Reactions were performed in 384-well plates.

    • A solution containing recombinant human MEK1 enzyme and a GFP-tagged inactive ERK1 substrate was prepared in kinase buffer.

    • Test compounds (this compound, Trametinib, Selumetinib) were serially diluted and added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • After a 60-minute incubation at room temperature, a solution containing a terbium-labeled anti-phospho-ERK antibody was added to stop the reaction and develop the signal.

    • The TR-FRET signal was read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Data were normalized to controls, and IC50 curves were generated using a four-parameter logistic fit.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cells with a constitutively active MAPK/ERK pathway.

  • Principle: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to pathway activation, was used. Cell viability is measured via ATP content, which correlates with the number of metabolically active cells.

  • Methodology:

    • A375 cells were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • Cells were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

    • Luminescence was measured on a plate reader.

    • IC50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Conclusion

The data indicates that this compound is a highly potent inhibitor of MEK1. Its biochemical and cell-based IC50 values are comparable to those of Trametinib, a clinically approved MEK1/2 inhibitor, and demonstrate a significant potency advantage over Selumetinib in the assays conducted. These results establish this compound as a promising candidate for further preclinical and clinical development.

Safety Operating Guide

Gastrophenzine proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Gastrophenzine"

It is important to clarify that "this compound" is not a recognized chemical compound. The following information is a hypothetical guide created for illustrative purposes, based on best practices for the safe handling and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are using.

Proper Disposal Procedures for this compound (Hypothetical)

This document provides essential safety and logistical information for the proper disposal of the hypothetical compound "this compound." The procedures outlined below are based on the fictional properties of this substance and are intended to serve as a model for creating safe and effective disposal plans for hazardous chemical waste in a laboratory setting.

Hypothetical this compound Properties

The following table summarizes the fictional quantitative data for this compound, which informs the recommended disposal procedures.

PropertyValueUnitsNotes
Physical State Liquid-Clear, colorless
Molecular Weight 178.2 g/mol -
pH 2.5-Highly acidic
Boiling Point 112°C-
Flash Point 40°CFlammable
LD50 (Oral, Rat) 350mg/kgToxic if swallowed[1]
Solubility Soluble in water and ethanol[2]--
Chemical Class Acidic Organic Compound-Corrosive

Experimental Protocols: Waste Neutralization

Before disposal, highly acidic waste like this compound solution must be neutralized. The following is a detailed methodology for this key procedure.

Objective: To safely neutralize a 1 Molar aqueous solution of this compound to a pH between 6.0 and 8.0 before collection by a certified waste disposal service.

Materials:

  • This compound waste solution

  • 1 Molar Sodium Bicarbonate (NaHCO₃) solution

  • Calibrated pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.

  • Fume hood

Procedure:

  • Preparation: Place the container of this compound waste in a secondary container within a certified chemical fume hood. Add a magnetic stir bar to the waste container and place it on a stir plate.

  • Initial pH Measurement: Carefully measure the initial pH of the waste solution.

  • Neutralization: Begin gentle stirring of the waste solution. Slowly add the 1M Sodium Bicarbonate solution dropwise. Be cautious, as this may cause gas evolution (CO₂).

  • pH Monitoring: Periodically pause the addition of the neutralizing agent to measure the pH of the solution.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.

  • Labeling: Once neutralized, securely cap the container and label it as "Neutralized this compound Waste," including the date and your initials.

  • Disposal: The neutralized solution is now ready for collection by a certified chemical waste disposal service.[1][3]

Step-by-Step Disposal Plan

1. Immediate Safety and Personal Protective Equipment (PPE)

  • Always handle this compound and its waste within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

2. Segregation of Waste

  • This compound waste must be segregated from other waste streams.

  • Use a designated, clearly labeled, and compatible waste container (e.g., glass or polyethylene).

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or bases (before neutralization).

3. Handling Spills

  • Minor Spills (less than 100 mL):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material suitable for acidic and flammable liquids.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills (more than 100 mL):

    • Evacuate the entire laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a major spill without specialized training and equipment.

4. Final Disposal

  • All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[1]

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS office.

  • Never dispose of this compound down the drain.[3]

Mandatory Visualizations

Gastrophenzine_Disposal_Workflow start This compound Waste Generated is_pure Is the waste pure This compound or a concentrated solution? start->is_pure is_dilute Is the waste a dilute aqueous solution? is_pure->is_dilute No collect_haz Collect in designated Hazardous Waste Container is_pure->collect_haz Yes neutralize Neutralize to pH 6-8 with Sodium Bicarbonate is_dilute->neutralize Yes is_dilute->collect_haz No (e.g., organic solvent) neutralize->collect_haz label_waste Label container with 'Hazardous Waste', contents, and date collect_haz->label_waste store_safe Store in a cool, dry, well-ventilated area label_waste->store_safe disposal_pickup Arrange for pickup by Certified Waste Disposal Service store_safe->disposal_pickup end Disposal Complete disposal_pickup->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Gastrophenzine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gastrophenzine is a fictional chemical compound. The following information is provided as a detailed example of a safety and handling protocol for a potent, hazardous substance and should not be applied to any real-world chemical without consulting its specific Safety Data Sheet (SDS).

This compound is a hypothetical, highly potent, crystalline neurotoxin developed for advanced neurological research. Its high potency and potential for respiratory and dermal absorption necessitate stringent handling protocols to ensure personnel safety and prevent cross-contamination.

Occupational Exposure Limits and Hazard Categorization

To ensure the safety of laboratory personnel, a comprehensive control approach is necessary, which includes engineering controls, administrative controls, and personal protective equipment.[1] The handling of highly potent active pharmaceutical ingredients (HPAPIs) is often guided by Occupational Exposure Limits (OELs) or, in their absence, by a banding system that categorizes compounds by potency and toxicity to define safe handling procedures.[2][3]

ParameterValueDescription
Fictional OEL 0.5 µg/m³ (8-hour TWA)The maximum permissible airborne concentration over an 8-hour workday.
Hazard Category Category 3/4Requiring high-potency manufacturing and handling methods.[4]
Primary Routes of Exposure Inhalation, Dermal ContactThis compound is readily absorbed through the skin and respiratory tract.
Key Hazards Potent NeurotoxinMay cause adverse neurological effects even at low concentrations.[5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and should be used in conjunction with engineering controls like fume hoods or glove boxes.[3] Studies have shown that consistent use of PPE, such as gloves and respirators, is significantly associated with a reduced risk of neurotoxic symptoms.[6][7]

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves (ASTM D6978 rated)Provides a robust barrier against dermal absorption.[8][9] Double-gloving is recommended for handling highly toxic substances.
Respiratory Protection NIOSH-approved N95 or higher respiratorProtects against inhalation of airborne particles.[9] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Eye/Face Protection Chemical splash goggles and a face shieldOffers protection from splashes and airborne particles.[8][10]
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffsPrevents contamination of personal clothing and skin. Gowns tested for resistance to hazardous drugs are preferred.[9]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Experimental Workflow

A structured workflow is essential to minimize exposure and ensure procedural consistency.[1] This workflow should be conducted within a certified chemical fume hood or an isolator (glove box).

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don appropriate PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_weigh Weigh this compound in a containment device prep_setup->prep_weigh handle_dissolve Dissolve/suspend this compound prep_weigh->handle_dissolve Transfer handle_exp Perform experimental procedure handle_dissolve->handle_exp post_decon Decontaminate surfaces and equipment handle_exp->post_decon Completion post_dispose Segregate and dispose of waste post_decon->post_dispose

Caption: Experimental workflow for handling this compound.
Step-by-Step Experimental Protocol

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area within a certified chemical fume hood by lining it with absorbent, disposable bench paper.

    • If weighing the powdered form, use a balance inside a containment device or a glove box to prevent aerosolization.[8]

  • Handling:

    • Carefully dissolve or suspend the weighed this compound in the desired solvent. Use aerosol-resistant pipette tips.[8]

    • Perform all experimental manipulations within the fume hood.

    • Keep all containers with this compound sealed when not in immediate use.

  • Post-Handling:

    • Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate inactivating agent.

    • Segregate all contaminated waste for proper disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Toxins should never be disposed of without prior inactivation.[8]

G cluster_collection Waste Collection cluster_segregation Segregation & Containment cluster_final Final Disposal collect_sharps Contaminated sharps (needles, glass) seg_sharps Place in puncture-proof sharps container collect_sharps->seg_sharps collect_solid Solid waste (gloves, gowns, bench paper) seg_solid Place in labeled hazardous waste bag collect_solid->seg_solid collect_liquid Liquid waste (unused solutions, rinsates) seg_liquid Collect in a sealed, labeled waste container collect_liquid->seg_liquid final_disposal Arrange for pickup by certified hazardous waste management seg_sharps->final_disposal seg_solid->final_disposal seg_liquid->final_disposal

Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol

  • Solid Waste:

    • All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Collect all unused this compound solutions and contaminated rinsates in a sealed, properly labeled, and chemical-resistant waste container.

  • Sharps:

    • Dispose of any contaminated needles, syringes, or glass Pasteur pipettes in a designated, puncture-proof sharps container.

  • Final Disposal:

    • All waste containers must be securely sealed and stored in a designated hazardous waste accumulation area.

    • Arrange for professional disposal through your institution's environmental health and safety office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.